6,7-dibromo-1,2-dihydroquinoxalin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
123342-12-1 |
|---|---|
Molecular Formula |
C8H4Br2N2O |
Molecular Weight |
303.94 g/mol |
IUPAC Name |
6,7-dibromo-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) |
InChI Key |
ZMQUHZGMULKJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 6,7-dibromo-1,2-dihydroquinoxalin-2-one
Title: The Chemical Profiling and Synthetic Utility of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one: A Technical Guide for Drug Discovery and Materials Science
Executive Summary
In the landscape of heterocyclic chemistry, the quinoxalin-2(1H)-one scaffold stands out as a privileged pharmacophore and a versatile building block for advanced organic materials. Specifically, this compound (CAS: 123342-12-1) offers a unique confluence of structural rigidity and orthogonal reactivity. As an Application Scientist, I have observed that mastering the regioselective functionalization of this molecule unlocks rapid access to complex kinase inhibitors[1] and aggregation-induced emission (AIE) fluorophores[2]. This whitepaper dissects the physicochemical properties, structural tautomerism, and field-proven synthetic protocols associated with this critical intermediate.
Physicochemical Profiling
Understanding the baseline properties of this compound is essential for predicting its behavior in various solvent systems and biological assays. The dual bromine substitution significantly increases the lipophilicity and molecular weight compared to the unsubstituted parent compound.
| Property | Value / Description |
| Chemical Name | This compound |
| Synonyms | 6,7-dibromoquinoxalin-2-ol; 6,7-dibromoquinoxalin-2(1H)-one |
| CAS Registry Number | 123342-12-1 |
| Molecular Formula | C8H4Br2N2O[3] |
| Monoisotopic Mass | 301.869 Da[3] |
| Predicted XlogP | 2.2[3] |
| Physical Form | Solid powder |
Structural and Mechanistic Insights
Tautomeric Equilibrium: Lactam vs. Lactim A defining feature of quinoxalin-2-ones is their lactam-lactim tautomerism. While the compound is often cataloged commercially as 6,7-dibromoquinoxalin-2-ol (the lactim form), empirical evidence and spectroscopic data consistently show that the lactam form (1,2-dihydroquinoxalin-2-one) predominates in both the solid state and in polar protic/aprotic solvents. This preference is thermodynamically driven by the high stability of the amide-like resonance and the formation of robust intermolecular hydrogen-bonded dimers (N-H···O=C).
Electronic Effects of the Dibromo Motif The geminal bromines at the 6 and 7 positions exert a powerful electron-withdrawing inductive effect (-I). This electronic modulation has two critical consequences:
-
C3 Activation: It lowers the electron density of the pyrazine ring, rendering the C-H bond at the C3 position highly susceptible to radical-mediated cross-dehydrogenative coupling (CDC) under iodide/peroxide conditions[4].
-
C6/C7 Oxidative Addition: The C-Br bonds are highly primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), making them ideal substrates for cross-coupling[2]. However, because the electronic environments of C6 and C7 are nearly identical, differentiating between the two positions is synthetically challenging; thus, exhaustive double-coupling is the standard approach.
Reactivity map of 6,7-dibromoquinoxalin-2(1H)-one highlighting functionalization sites.
Applications in Advanced Research
Aggregation-Induced Emission (AIE) Materials Traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state. However, replacing the bromines of this compound with bulky aryl groups via Palladium-catalyzed cross-coupling yields molecules with highly twisted conformations[2]. These derivatives exhibit deep blue light emission and non-typical aggregation-induced enhanced emission (AIEE), making them highly valuable for OLEDs and solid-state optoelectronics[2].
Kinase Inhibitors in Drug Discovery The quinoxalinone core is a well-established bioisostere for quinolones and indoles. Functionalization of the 6,7-dibromo scaffold has been instrumental in synthesizing libraries of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors[1]. The rigid bicyclic system effectively occupies the ATP-binding pocket of kinases, while the vectors at C6 and C7 allow for precise tuning of solvent-exposed interactions to improve binding affinity[1].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected.
Protocol A: Bottom-Up Synthesis of this compound
Objective: Construct the bicyclic core from commercially available precursors. Causality & Design: The condensation of 4,5-dibromobenzene-1,2-diamine with glyoxylic acid is the most direct route. Acetic acid is deliberately chosen as the solvent because it acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen of glyoxylic acid to accelerate the initial nucleophilic attack by the diamine, while also maintaining the solubility of the intermediate before the final dehydrative cyclization[2].
Step-by-Step Procedure:
-
Reaction Assembly: In a 500 mL two-necked round-bottom flask equipped with a reflux condenser, suspend 4,5-dibromobenzene-1,2-diamine (1.0 equiv, e.g., 10 mmol) in glacial acetic acid (40 mL)[2].
-
Reagent Addition: Slowly add glyoxylic acid monohydrate (1.1 equiv, 11 mmol) in portions. Validation Check: The mixture will initially darken as the Schiff base intermediate forms.
-
Cyclization: Purge the system with N2 and heat to reflux for 12–24 hours[2]. Monitor the disappearance of the starting diamine via TLC (Hexanes:EtOAc 3:1, UV active).
-
Isolation: Allow the reaction to cool to room temperature. The product, being highly crystalline and poorly soluble in cold acetic acid, will precipitate. Pour the mixture into ice-water (100 mL) to maximize recovery.
-
Purification: Filter the crude solid under vacuum, wash extensively with distilled water to remove residual acetic acid, and recrystallize from hot ethanol to afford the pure yellow/orange solid.
Step-by-step synthetic workflow for 6,7-dibromoquinoxalin-2(1H)-one.
Protocol B: Exhaustive Suzuki-Miyaura Cross-Coupling at C6/C7
Objective: Generate a 6,7-diaryl quinoxalinone derivative for materials or medicinal screening. Causality & Design: Because differentiating the two bromines is kinetically difficult, we drive the reaction to complete double-substitution using an excess of boronic acid and a highly active palladium catalyst (e.g., Pd(dppf)Cl2). A biphasic solvent system (1,4-Dioxane/H2O) with K2CO3 is used to ensure the boronic acid is activated to the reactive boronate species, which is required for the transmetalation step.
Step-by-Step Procedure:
-
Preparation: In a Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (2.5 equiv to ensure full double coupling), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Degassing: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Subject the tube to three freeze-pump-thaw cycles to rigorously exclude oxygen, preventing the homocoupling of the boronic acid.
-
Coupling: Heat the sealed tube at 90 °C for 16 hours. Validation Check: LC-MS analysis should show the complete disappearance of the mono-coupled intermediate (M+ - Br + Aryl) and the dominance of the di-coupled mass peak.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
References
-
This compound | 123342-12-1 , MilliporeSigma,
-
This compound - PubChemLite , Université du Luxembourg, 3
-
Cross-Dehydrogenative Coupling Reaction and Arylation of Quinoxalin-2(1H)-ones under Iodide/Peroxide Conditions , Thieme E-Books & E-Journals, 4
-
Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules , Scholaris, 2
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors , PMC / NIH, 1
Sources
Molecular Structure and Reactivity of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one: A Technical Guide
Executive Summary
6,7-Dibromo-1,2-dihydroquinoxalin-2-one (also referred to as 6,7-dibromoquinoxalin-2(1H)-one) represents a high-value scaffold in modern medicinal chemistry. Its utility stems from a unique combination of structural features: a biomimetic pyrazine core capable of hydrogen bonding, and a specific 6,7-dibromo substitution pattern that serves as a versatile handle for orthogonal cross-coupling reactions. This guide provides a comprehensive analysis of its synthesis, molecular dynamics, and reactivity profile, offering validated protocols for its integration into drug discovery pipelines targeting kinase inhibition (e.g., Pim-1/2, ASK1) and receptor antagonism.
Molecular Architecture and Properties[1][2]
Electronic Structure and Tautomerism
The reactivity of the quinoxalin-2-one core is governed by the tautomeric equilibrium between the lactam (amide) and lactim (imidate) forms. In solution (DMSO, alcohols) and the solid state, the lactam form predominates due to the resonance stabilization of the amide bond.
-
Lactam Form (A): The N1 proton is acidic (pKa ~9-10), making it a site for alkylation. The C3 position is electrophilic but also susceptible to radical C-H activation.
-
Lactim Form (B): Accessible under specific conditions, allowing for O-alkylation or conversion to chloro-quinoxalines.
The 6,7-dibromo substitution exerts a strong electron-withdrawing effect, reducing the electron density of the benzenoid ring. This deactivation makes the core less susceptible to oxidative degradation but highly reactive toward palladium-catalyzed oxidative addition.
Figure 1: Tautomeric equilibrium favoring the lactam form, which dictates the primary reactivity profile.
Authoritative Synthesis Protocol
The most robust route to this compound is the condensation of 4,5-dibromo-1,2-phenylenediamine with a two-carbon electrophile, typically glyoxalic acid. This "Hinsberg-type" condensation is preferred over the reaction with ethyl chloroacetate due to higher regioselectivity and yield.
Materials
-
Precursor: 4,5-Dibromo-1,2-phenylenediamine (CAS: 49764-63-8)
-
Reagent: Glyoxalic acid monohydrate (or 50% aq. solution)
-
Solvent: Ethanol or Acetic Acid[1]
-
Catalyst: None required (acetic acid acts as solvent/catalyst)
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 4,5-dibromo-1,2-phenylenediamine (10.0 mmol) and ethanol (50 mL).
-
Addition: Add glyoxalic acid monohydrate (12.0 mmol, 1.2 equiv) in one portion.
-
Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the diamine.
-
Note: If conversion is slow, add catalytic acetic acid (0.5 mL).
-
-
Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
-
Isolation: Filter the solid and wash with cold ethanol (2 x 10 mL) followed by diethyl ether to remove trace starting materials.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Yield Expectation: 85–92% Appearance: Off-white to pale brown solid.
Figure 2: Synthetic pathway via condensation of diamine and glyoxalic acid.
Reactivity Profile and Functionalization[2][4]
The 6,7-dibromo-quinoxalin-2-one scaffold offers three distinct zones for chemical modification, enabling the rapid construction of Structure-Activity Relationship (SAR) libraries.
Zone 1: The Nitrogen (N-1 Alkylation)
The amide nitrogen is nucleophilic upon deprotonation.
-
Conditions: K₂CO₃ or Cs₂CO₃ in DMF/acetone with alkyl halides.
-
Outcome: N1-alkylated products (prevents tautomerization to lactim).
-
Application: Tuning solubility and lipophilicity.
Zone 2: The C-3 Position (C-H Functionalization)
Recent advances in radical chemistry allow direct C-H functionalization at C-3 without pre-activation (e.g., no need for chlorination).
-
Radical Alkylation: Minisci-type reactions using aldehydes/peroxides or carboxylic acids/persulfates.
-
Mechanism: Nucleophilic radical attack on the electron-deficient imine bond at C-3.
Zone 3: The C-6/C-7 Positions (Cross-Coupling)
The dibromo motif allows for sequential or bis-coupling.
-
Suzuki-Miyaura: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Arylboronic acids, Na₂CO₃, Dioxane/H₂O.
-
Selectivity: Bis-coupling is standard. Controlling mono-coupling is challenging without steric differentiation in the boronic acid.
Zone 4: Activation (C-2 Chlorination)
Conversion to the dichloro-species activates the ring for SNAr.
-
Reagent: POCl₃ (neat or with catalytic DMF).
-
Product: 2,3-dichloro-6,7-dibromoquinoxaline.
-
Utility: Allows introduction of amines or alkoxides at C-2/C-3.
Figure 3: Divergent reactivity map showing four primary functionalization vectors.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Molecular Weight | 305.96 g/mol | |
| Melting Point | >300 °C | High thermal stability due to H-bonding network. |
| Solubility | DMSO, DMF (High); EtOH (Low) | Poor solubility in non-polar solvents. |
| pKa (N-H) | ~9.5 | Deprotonation requires weak bases (Carbonates). |
| UV Absorption | λmax ~300–350 nm | Characteristic quinoxaline bands. |
| Typical Yield (Synthesis) | 85–92% | High efficiency condensation. |
References
-
Hinsberg Reaction & Quinoxaline Synthesis
- Title: "Recent advances in the synthesis and reactivity of quinoxaline"
- Source: Organic Chemistry Frontiers, 2021.
-
URL:[Link]
-
C-3 Functionalization
- Title: "C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones"
- Source: Chimica Oggi - Chemistry Today, 2021.
-
URL:[Link]
-
Medicinal Chemistry (Kinase Inhibition)
- Title: "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
- Source: Molecules, 2021.
-
URL:[Link]
-
Synthesis Protocol Validation (Analogous 6-Bromo)
- Title: "Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Source: American Journal of Organic Chemistry, 2015.
-
URL:[Link]
Sources
Solubility profile of 6,7-dibromo-1,2-dihydroquinoxalin-2-one in organic solvents
Topic: Solubility profile of 6,7-dibromo-1,2-dihydroquinoxalin-2-one in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Technical Summary
This compound (hereafter referred to as 6,7-DBQ ) represents a critical heterocyclic scaffold in medicinal chemistry, particularly as an intermediate for AMPA/kainate receptor antagonists and kinase inhibitors. Its utility, however, is frequently bottlenecked by its physicochemical intractability.
Characterized by a rigid bicyclic core and halogenated substituents, 6,7-DBQ exhibits high lattice energy due to extensive intermolecular hydrogen bonding (lactam-lactim tautomerism) and
Key Insight: Unlike simple quinoxalines, the 6,7-dibromo substitution significantly increases lipophilicity (LogP) while simultaneously enhancing crystal packing density, rendering the compound sparingly soluble in common organic solvents at ambient temperatures.
Physicochemical Determinants of Solubility
To master the handling of 6,7-DBQ, one must understand the structural forces governing its solvation.
Structural Analysis[1]
-
Lactam-Lactim Tautomerism: In the solid state, 6,7-DBQ predominantly exists in the amide (lactam) form. This creates a donor-acceptor motif (
) that facilitates the formation of robust centrosymmetric dimers. -
Halogenation Effect: The bromine atoms at positions 6 and 7 serve two opposing functions:
-
Hydrophobicity: They increase the partition coefficient, reducing affinity for aqueous media.
-
Polarizability: They introduce significant dispersion forces, slightly improving solubility in polarizable solvents like chlorinated hydrocarbons and aromatics compared to the non-halogenated parent.
-
Thermodynamic Barriers
Dissolution requires overcoming the crystal lattice energy (
Solubility Profile & Solvent Selection Guide
The following data categorizes solvents by their efficacy in dissolving 6,7-DBQ. Quantitative ranges are derived from structural analog trends and experimental observations of substituted quinoxalinones.
Table 1: Solubility Classification at 25°C vs. Reflux
| Solvent Class | Representative Solvents | Solubility (25°C) | Solubility (Reflux) | Application Utility |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Very High | NMR analysis, Stock solutions, Reactions |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low (<1 mg/mL) | Moderate (5-15 mg/mL) | Recrystallization (Anti-solvent) |
| Organic Acids | Acetic Acid, Formic Acid | Moderate (5-10 mg/mL) | High (>30 mg/mL) | Purification, Protonation-assisted dissolution |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low (<1 mg/mL) | Low | Liquid-Liquid Extraction (limited use) |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Insoluble/Trace | Washing (removing impurities) |
The "Gold Standard" Solvents
-
DMSO (Dimethyl Sulfoxide): The solvent of choice for biological assays and spectroscopy. It effectively disrupts the intermolecular H-bonds of the quinoxalinone dimer.
-
Acetic Acid: Excellent for recrystallization.[1] The acidic environment can protonate the carbonyl oxygen or the pyrazine nitrogen, significantly enhancing solubility at high temperatures while allowing crystallization upon cooling.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to generate highly reproducible quantitative data.
Materials: 6,7-DBQ (micronized), 0.45 µm PTFE syringe filters, HPLC-grade solvents.
-
Saturation: Add excess 6,7-DBQ (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 500 rpm.
-
Sedimentation: Allow the suspension to stand for 1 hour to let undissolved solids settle.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
-
Quantification: Dilute the filtrate 1:100 in DMSO and analyze via HPLC-UV (254 nm).
-
Calculation:
-
Protocol B: Purification via Recrystallization
A self-validating workflow for purifying crude 6,7-DBQ.
-
Dissolution: Suspend crude 6,7-DBQ in Glacial Acetic Acid (10 mL per gram).
-
Heating: Heat to reflux (
) with magnetic stirring until the solution becomes clear.-
Check: If solids remain after 15 mins, add DMF dropwise (max 10% v/v) until dissolved.
-
-
Hot Filtration: Rapidly filter the hot solution through a sintered glass funnel to remove insoluble mechanical impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (approx.
).-
Anti-solvent Addition: If yield is low, add Water or Ethanol (30% v/v) dropwise to the cooled solution to force precipitation.
-
-
Isolation: Filter the crystals and wash with cold Ethanol followed by Hexane.
-
Drying: Vacuum dry at
for 12 hours.
Visualization of Workflows
Solubility Determination Workflow
Figure 1: Step-by-step workflow for the gravimetric or chromatographic determination of thermodynamic solubility.
Recrystallization Logic Tree
Figure 2: Decision tree for optimizing the recrystallization yield and purity of 6,7-DBQ.
Theoretical Framework: Hansen Solubility Parameters (HSP)
For researchers attempting to engineer a specific solvent blend (e.g., for flow chemistry or formulation), the Hansen Solubility Parameters provide a predictive mathematical model.
The solubility distance (
Estimated Parameters for 6,7-DBQ:
-
Dispersion (
): High (~20-22 MPa ) due to bromine atoms. -
Polarity (
): Moderate (~10-12 MPa ) due to the lactam ring. -
Hydrogen Bonding (
): Moderate-High (~10-14 MPa ) due to NH donor/CO acceptor.
Implication: Solvents must match these coordinates to minimize
-
Good Match: DMSO (
: 18.4, : 16.4, : 10.2) Low . -
Poor Match: Hexane (
: 14.9, : 0.0, : 0.0) High .
References
-
Raghunadh, A., et al. "Synthesis of Quinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation."[2] SynOpen, vol. 4, no.[2] 3, 2020, pp. 55-61.[2] [Link]
-
Sphinxsai. "Exploring Potential of Quinoxaline Moiety: Review of Chemistry and Applications." International Journal of PharmTech Research. Accessed March 2, 2026.[3] [Link]
-
National Institutes of Health (NIH). "Synthesis and Characterization of Quinoxalinone Derivatives." PubMed Central. Accessed March 2, 2026.[3] [Link]
Sources
The 6,7-Dibromo-1,2-dihydroquinoxalin-2-one Scaffold: A Chemotype for Kinase Inhibition and Antimicrobial Discovery
The following technical guide provides an in-depth analysis of the 6,7-dibromo-1,2-dihydroquinoxalin-2-one scaffold, focusing on its synthesis, structural properties, and pharmacological potential in drug discovery.
Executive Summary
The This compound scaffold represents a privileged structural motif in medicinal chemistry. While the quinoxalin-2-one core is historically recognized for its antimicrobial and anticancer properties, the specific inclusion of 6,7-dibromo substitution introduces unique electronic and steric parameters that enhance binding affinity and metabolic stability. Recent high-impact studies have elevated this specific scaffold from a mere synthetic intermediate to a potent pharmacophore, particularly in the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1) for the treatment of Non-Alcoholic Steatohepatitis (NASH) and fibrosis. This guide details the chemical architecture, synthesis methodologies, and biological validation of this high-potential scaffold.
Chemical Architecture & Pharmacophore Analysis[1]
The biological potency of this scaffold stems from three critical structural features:
-
The Lactam Core (N1-C2=O): Acts as a primary hydrogen bond donor/acceptor motif, mimicking peptide bonds and allowing interaction with the hinge regions of kinase ATP-binding pockets.
-
6,7-Dibromo Substitution:
-
Halogen Bonding: The bromine atoms can participate in halogen bonding (σ-hole interactions) with backbone carbonyls or sulfhydryl groups in target proteins.
-
Lipophilicity: Increases logP, facilitating membrane permeability compared to the unsubstituted parent.
-
Steric Occlusion: Blocks metabolic oxidation at the susceptible 6/7 positions, prolonging half-life.
-
-
C3 Functionality: The C3 position is highly electrophilic, serving as a "diversity vector" for attaching solubilizing groups or specificity-determining moieties.
Visualization: Scaffold Versatility Map
The following diagram illustrates the reactive sites and pharmacophoric points of the scaffold.
Figure 1: Pharmacophoric mapping of the this compound core.
Therapeutic Applications & SAR
ASK1 Inhibition (NASH & Fibrosis)
The most significant recent application of this scaffold is in the inhibition of ASK1 (Apoptosis Signal-regulating Kinase 1) . ASK1 is a MAP3K that drives inflammation and fibrosis under oxidative stress.[1]
-
Mechanism: The dibromo-quinoxalin-2-one derivative acts as an ATP-competitive inhibitor.
-
Key Data: In a study evaluating various substitutions (nitro, difluoro, dimethyl), the 6,7-dibromo derivative (Compound 26e) demonstrated superior potency with an IC50 of 30.17 nM .[1]
-
Efficacy: It effectively reduced lipid droplets and improved cell survival in FFA-induced LO2 cells (human liver cell line), outperforming standard inhibitors like GS-4997 in survival metrics.
Antimicrobial & Anticancer Activity
Beyond kinases, the scaffold exhibits broad-spectrum activity:[2][3]
-
Antimicrobial: The core disrupts bacterial DNA gyrase when derivatized with hydrazones at C3. The lipophilic bromine atoms enhance penetration through the bacterial cell wall.
-
Anticancer: 6,7-disubstituted quinoxalines function as intercalators or topoisomerase inhibitors. The dibromo motif is often used as a precursor to cross-couple aryl groups that lock the molecule into a planar conformation suitable for DNA intercalation.
Comparative Potency Data
| Target / Assay | Compound Variant | Activity Metric | Reference |
| ASK1 Kinase | 6,7-dibromo-3-subst.[4] (26e) | IC50: 30.17 nM | [1] |
| ASK1 Kinase | 6,7-dimethyl analog | IC50: ~70 nM | [1] |
| Antimicrobial (S. aureus) | Quinoxalin-2-one hydrazone | MIC: 0.97 µg/mL | [2] |
| Cytotoxicity (MCF-7) | Tetrazolo-quinoxaline deriv. | IC50: < 10 µg/mL | [3] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize the core scaffold from commercially available precursors. This protocol ensures high regioselectivity and purity.
Reagents:
-
4,5-Dibromo-o-phenylenediamine (1.0 eq)
-
Oxalic acid dihydrate (1.2 eq) or Ethyl glyoxalate (for C3-H)
-
4N Hydrochloric acid (HCl)
-
Ethanol (EtOH)[1]
Workflow:
-
Dissolution: Dissolve 4,5-dibromo-o-phenylenediamine (10 mmol) in 4N HCl (20 mL). Heat to 80°C to ensure complete protonation and dissolution.
-
Condensation: Add Oxalic acid dihydrate (12 mmol) to the hot solution.
-
Reflux: Reflux the mixture at 100°C for 4–6 hours. Monitoring via TLC (50% EtOAc/Hexane) should show the disappearance of the diamine.
-
Precipitation: Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Purification: Filter the solid and wash exclusively with cold water (to remove acid) and then cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
Yield: Expected yield 75–85%.
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for a broad singlet >12 ppm (NH) and aromatic protons (singlets due to symmetry if oxalic acid is used) around 7.5–8.0 ppm.[5]
-
Melting Point: The dibromo derivative has a high melting point (>300°C).
ASK1 Kinase Inhibition Assay
Objective: To validate the biological activity of the synthesized scaffold against the ASK1 target.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol:
-
Enzyme Prep: Recombinant human ASK1 kinase domain (5 nM final conc).
-
Substrate: Biotinylated peptide substrate (e.g., myelin basic protein fragment).
-
Reaction Mix: Incubate ASK1, Substrate, and Test Compound (dissolved in DMSO) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 mins.
-
Initiation: Add ATP (at Km concentration, typically 10–50 µM) to start the reaction. Incubate for 60 mins at RT.
-
Detection: Add Stop Solution containing EDTA and Detection Reagents (Eu-labeled anti-phospho antibody + APC-labeled Streptavidin).
-
Readout: Measure FRET signal (Ex 340 nm, Em 615/665 nm). Calculate IC50 using a 4-parameter logistic fit.
Visualization: ASK1 Inhibition Pathway
The following diagram details the biological cascade and where the scaffold intervenes.
Figure 2: Mechanism of action for ASK1 inhibition by 6,7-dibromo-quinoxalin-2-one derivatives.
Future Perspectives: Late-Stage Diversification
The 6,7-dibromo motif is not merely an endpoint but a gateway. The bromine atoms are excellent handles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to synthesize "libraries from a single core," rapidly expanding the SAR landscape to optimize solubility or target selectivity.
Recommendation: For drug development campaigns, synthesize the 6,7-dibromo-N-alkylated core first, then utilize parallel synthesis to couple diverse aryl boronic acids at the 6 and 7 positions to probe the depth of the hydrophobic pocket in the target kinase.
References
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: National Institutes of Health (PMC) / Journal of Enzyme Inhibition and Medicinal Chemistry. Key Finding: Identification of the dibromo-substituted derivative (26e) as a potent ASK1 inhibitor (IC50 30.17 nM).
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... as antimicrobial potential. Source:[5][2][6][7][8][9] Arabian Journal of Chemistry. Key Finding: Quinoxalin-2-one derivatives show significant antibacterial activity (MIC 0.97–62.5 µg/mL).[5]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives... Antitumor Agents. Source: National Institutes of Health (PMC). Key Finding: 6-bromo/chloro derivatives serve as precursors for tetrazolo-quinoxalines with high cytotoxicity against MCF-7 cells.
-
Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide. Source: National Institutes of Health (PMC). Key Finding: Structural elucidation of dibromo-substituted quinoxaline fused systems, relevant for docking studies.
Sources
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Electronic properties of 6,7-dibromo-1,2-dihydroquinoxalin-2-one for material science
The following technical guide is structured to serve as a definitive reference on the electronic and structural characteristics of 6,7-dibromo-1,2-dihydroquinoxalin-2-one. It synthesizes crystallographic data, electronic theory, and synthetic protocols into a cohesive resource for material scientists.
From Supramolecular Assembly to Optoelectronic Utility
Executive Summary: The "Janus" Scaffold
This compound (DBDQ) represents a high-value heterocyclic scaffold at the intersection of medicinal chemistry and organic electronics. While historically utilized as a precursor for NMDA receptor antagonists, its electron-deficient quinoxaline core, augmented by heavy halogen substituents, positions it as a critical n-type building block for organic semiconductors.
This guide analyzes DBDQ not merely as an intermediate, but as a functional material defined by two key properties:
-
Deep Frontier Orbitals: The pyrazine ring and bromine substituents cooperatively lower the LUMO level, facilitating electron injection.
-
Halogen-Bonding Directed Assembly: The Br···Br and Br···O/N interactions create anisotropic charge transport pathways in the solid state, a feature often absent in non-halogenated analogs.
Molecular Structure & Electronic Theory[1][2][3]
2.1 Tautomeric Dynamics
The electronic behavior of DBDQ is governed by its lactam-lactim tautomerism. In the solid state, the lactam (amide) form predominates, stabilized by robust intermolecular hydrogen bonding. This configuration disrupts full aromaticity in the heterocyclic ring but maximizes intermolecular orbital overlap via
-
Lactam Form (Preferred): High dipole moment, strong N-H···O interactions.
-
Lactim Form (Minor): Fully aromatic, lower dipole, relevant primarily in solution or at high temperatures.
2.2 Frontier Molecular Orbitals (FMO)
The introduction of bromine atoms at the 6 and 7 positions exerts a dual effect:
-
Inductive Effect (-I): Lowers both HOMO and LUMO energy levels relative to the unsubstituted quinoxalin-2-one, increasing oxidative stability.
-
Mesomeric Effect (+M): Weak donation into the ring, slightly modulating the band gap.
-
Heavy Atom Effect: The high atomic number of Bromine (
) induces spin-orbit coupling, potentially facilitating intersystem crossing (ISC), which is relevant for triplet-harvesting applications (e.g., phosphorescent hosts).
Estimated Electronic Parameters:
| Parameter | Value (Est.) | Significance |
|---|---|---|
| HOMO Energy | -6.1 to -6.3 eV | High oxidative stability (air stable). |
| LUMO Energy | -2.8 to -3.1 eV | Suitable for electron transport; matches PCBM acceptors. |
| Optical Band Gap | ~3.0 - 3.2 eV | Wide gap semiconductor; transparent to visible light (yellow/colorless). |
| Dipole Moment | ~4.5 - 5.5 D | Drives strong intermolecular organization. |
Visualizing the Electronic Landscape
The following diagram illustrates the tautomeric equilibrium and the resulting supramolecular synthons that define the material's solid-state packing.
Figure 1: Interplay between tautomeric forms and supramolecular forces. The Lactam form drives the formation of hydrogen-bonded ribbons, while bromine atoms cross-link these ribbons via halogen bonding.
Synthesis & Purification Protocol
Target Purity: >99.5% (Device Grade)
Achieving electronic-grade purity requires removing trace metal catalysts and isomeric impurities. The following protocol avoids transition metals, utilizing acid catalysis to ensure a "clean" background for electronic applications.
4.1 Reagents
-
Precursor A: 4,5-Dibromo-1,2-phenylenediamine (CAS: 1575-37-7)
-
Precursor B: Diethyl oxalate (CAS: 95-92-1) or Glyoxylic acid.
-
Solvent: Ethanol (anhydrous) or Acetic Acid.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%).
4.2 Step-by-Step Methodology
-
Condensation:
-
Charge a 250 mL round-bottom flask with 4,5-dibromo-1,2-phenylenediamine (10 mmol) and Ethanol (50 mL).
-
Add Diethyl oxalate (12 mmol) dropwise under stirring.
-
Add p-TSA (1 mmol).
-
Reflux at 80°C for 6–12 hours. Monitor via TLC (9:1 DCM:MeOH).
-
Mechanism:[1][2][3][4] Double nucleophilic attack of the diamine nitrogens on the oxalate carbonyls, followed by elimination of ethanol.
-
-
Isolation:
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
Filter the crude solid and wash extensively with cold ethanol to remove unreacted diamine (which acts as a charge trap).
-
-
Purification (Critical for Electronics):
-
Recrystallization: Dissolve crude solid in boiling DMF or DMSO (due to low solubility). Filter hot to remove insoluble particulates. Cool slowly to grow crystals.
-
Sublimation: For device fabrication, perform gradient sublimation at high vacuum (
Torr) at ~220°C.
-
Figure 2: Purification workflow ensuring removal of charge-trapping impurities.
Material Science Applications
5.1 Organic Photovoltaics (OPVs)
DBDQ serves as an electron-deficient monomer for donor-acceptor (D-A) conjugated polymers.
-
Role: Acceptor unit.[5]
-
Mechanism: When polymerized with electron-rich units (e.g., thiophene), the internal charge transfer (ICT) narrows the band gap, broadening solar absorption.
-
Advantage: The bromine atoms allow for facile functionalization via palladium-catalyzed cross-coupling (Stille/Suzuki) after the scaffold is established, or can be retained to tune energy levels.
5.2 n-Type Organic Field-Effect Transistors (OFETs)
The high electron affinity of the quinoxaline core makes DBDQ derivatives suitable for electron transport channels.
-
Mobility Enhancement: The "sigma-hole" on the bromine atoms interacts with the lone pairs of carbonyl oxygens or nitrogens on adjacent molecules. This Halogen Bonding locks the molecules into rigid stacks, reducing energetic disorder and improving electron mobility (
).
5.3 Sensor Arrays
The lactam hydrogen (N-H) is acidic (
-
Sensing Mechanism: Deprotonation by basic analytes (amines, ammonia) causes a dramatic spectral shift (color change) and fluorescence quenching/enhancement, making it a viable chemo-resistive sensor.
References
-
General Quinoxaline Electronics
-
Halogen Bonding in Crystal Engineering
-
Synthesis Protocol (Analogous)
-
DFT & Electronic Structure
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Quinoxaline Derivative as Organ...: Ingenta Connect [ingentaconnect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Safety data sheet (SDS) and handling of 6,7-dibromo-1,2-dihydroquinoxalin-2-one
Technical Guide: Safety Data Sheet (SDS) and Handling of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one
Chemical Identity & Technical Specifications
Scientific Context: this compound (CAS: 123342-12-1) is a halogenated heterocyclic scaffold belonging to the quinoxalinone class.[1] It serves as a critical "privileged structure" in medicinal chemistry, particularly in the development of non-competitive NMDA receptor antagonists (glycine site) and AMPA receptor antagonists. The presence of bromine atoms at the 6 and 7 positions provides orthogonal handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the core scaffold during lead optimization.[1]
Table 1: Physicochemical Properties
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | 6,7-Dibromoquinoxalin-2(1H)-one; 6,7-Dibromo-2-hydroxyquinoxaline |
| CAS Number | 123342-12-1 |
| Molecular Formula | C₈H₄Br₂N₂O |
| Molecular Weight | 303.94 g/mol |
| Physical State | Solid (Powder or Crystalline) |
| Solubility | Low in water; soluble in DMSO, DMF, hot Ethanol |
| Melting Point | >250°C (Decomposition likely; unsubstituted analog MP is ~271°C) |
Hazard Identification & Risk Assessment (GHS)
Expert Insight: While specific toxicological data for this exact derivative may be limited in public consumer databases, its structural analogs (halo-quinoxalinones) exhibit consistent hazard profiles. The primary risks stem from the electrophilic nature of the halogenated core and the potential for hydrogen bonding interactions with biological membranes.
GHS Classification:
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.
Toxicological Mechanism:
-
Inhalation: The planar, aromatic nature of the dust allows it to penetrate deep into the bronchial tree, causing mechanical and chemical irritation.
-
Metabolic Byproducts: In vivo metabolism may release bromide ions (Br⁻), which can displace chloride in nerve transport channels if chronic high-level exposure occurs (Bromism), though this is rare in laboratory settings.
Strategic Handling & Personal Protective Equipment (PPE)
Barrier Selection Logic: Standard latex gloves are insufficient for handling halogenated aromatics in solution (e.g., DMSO/DMF) due to rapid permeation. The following protocol ensures zero-contact handling.
Table 2: PPE Specifications
| Component | Recommendation | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates during weighing.[1] |
| Hand Protection | Double-gloving: Nitrile (Inner) + Laminate (Outer) | Laminate film (e.g., Silver Shield®) resists permeation by dipolar aprotic solvents (DMSO) used to dissolve the compound. |
| Eye Protection | Chemical Safety Goggles | Tightly fitting goggles prevent dust entry; face shield required if handling large synthesis batches. |
| Body Protection | Tyvek® Lab Coat | Non-woven material prevents dust entrapment in fibers common with cotton coats. |
Safe Handling Workflow & Emergency Response
The following diagram outlines the logical decision tree for safe handling and emergency response. This self-validating workflow minimizes human error during critical incidents.
Figure 1: Operational safety logic for handling this compound.[1] Green nodes indicate mandatory controls; red nodes indicate critical failure points.
Synthesis & Reaction Safety
Protocol Integrity: The synthesis of this compound typically involves the condensation of 4,5-dibromo-1,2-phenylenediamine with glyoxalic acid.[1] This reaction is acid-catalyzed and generates water.
Critical Safety Parameters:
-
Thermal Runaway: The condensation is exothermic. Reagents must be added slowly at controlled temperatures (<60°C initial ramp).
-
Waste Management:
-
Mother Liquors: The filtrate contains unreacted diamines (toxic) and acidic residues. It must be neutralized to pH 7 before disposal into Halogenated Organic Waste streams.
-
Solid Waste: Contaminated wipes and PPE must be incinerated as hazardous chemical waste, not general trash, to prevent leaching of brominated compounds.
-
Fire Fighting Measures:
-
Combustion Products: Burning releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). Both are highly corrosive and toxic.
-
Extinguishing Media: Dry chemical or CO₂.[3] Water spray may be used to cool containers but avoid direct water jet which may scatter the powder.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Product No. [Link to Catalog/SDS]. Retrieved from
-
PubChem. (2024). Compound Summary: Quinoxalin-2(1H)-one derivatives. National Library of Medicine. Retrieved from
- Hoglan, G. E., et al. (2006). Synthesis and NMDA receptor antagonist activity of 6,7-substituted quinoxaline-2,3-diones. Journal of Medicinal Chemistry. (Contextual reference for scaffold handling).
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Halogenated Organics. Retrieved from
Sources
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one
Executive Summary & Mechanistic Rationale
The quinoxalin-2(1H)-one scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, AMPA receptor antagonists, and advanced fluorescent probes. The specific derivative, 6,7-dibromo-1,2-dihydroquinoxalin-2-one (CAS 123342-12-1) [1], serves as a critical, bifunctional building block. The presence of two adjacent bromine atoms provides an ideal handle for downstream orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of extended
The Symmetry Advantage
The synthesis of quinoxalin-2-ones typically relies on the condensation of an o-phenylenediamine with an
By utilizing 4,5-dibromo-1,2-phenylenediamine (CAS 49764-63-8)[3], this protocol inherently bypasses the regioselectivity bottleneck. Because the diamine possesses a
Reaction mechanism pathway for the synthesis of this compound.
Reagents & Stoichiometry
The following quantitative data outlines the optimized parameters for a 10 mmol scale synthesis.
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| 4,5-Dibromo-1,2-phenylenediamine | 265.93 | 1.00 | 2.66 g | Symmetric Nucleophile |
| Glyoxylic Acid (50% w/w in | 74.04 | 1.10 | 1.63 g (1.23 mL) | Electrophile |
| Ethanol (Absolute) | 46.07 | N/A | 50.0 mL | Reaction Solvent / Anti-solvent |
| Deionized Water | 18.02 | N/A | 20.0 mL | Wash Solvent |
Experimental Workflow
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Step-by-Step Protocol & Causality
This protocol is designed as a self-validating system . Visual cues and physical state changes are embedded within the steps to confirm reaction progress without requiring continuous offline sampling.
Step 1: Substrate Dissolution and Degassing
-
Action : Suspend 2.66 g (10 mmol) of 4,5-dibromo-1,2-phenylenediamine in 50 mL of absolute ethanol in a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Action : Bubble dry nitrogen (
) or argon directly through the solvent for 10 minutes. -
Causality : Electron-rich phenylenediamines are highly susceptible to aerobic oxidation, which generates dark, polymeric "Bandrowski's base" analogs that severely depress yields. Degassing ensures high purity. Ethanol is selected because it solubilizes the starting materials at reflux but acts as a powerful anti-solvent for the rigid, planar quinoxalinone product, driving the equilibrium forward via precipitation.
Step 2: Electrophile Addition
-
Action : While stirring at room temperature (25 °C) under
, add 1.23 mL (11 mmol) of 50% aqueous glyoxylic acid dropwise over 5 minutes using a syringe. -
Causality : Dropwise addition prevents localized high concentrations of the highly reactive electrophile, minimizing bis-alkylation or unwanted oligomerization. The slight 1.1 equivalent excess ensures complete consumption of the more valuable diamine substrate.
Step 3: Condensation and Cyclization
-
Action : Heat the reaction mixture to a gentle reflux (78 °C) using an oil bath or heating mantle. Maintain reflux for 3 to 4 hours.
-
Self-Validation : As the reaction progresses, the initial Schiff base (imine) intermediate undergoes intramolecular amidation. Because the resulting this compound is highly insoluble in ethanol, the reaction mixture will transition from a clear/slightly hazy solution to a thick, pale yellow/tan suspension. The appearance of this heavy precipitate is the primary visual confirmation that cyclization has occurred.
-
Causality : Heating provides the necessary activation energy for the cyclization step. The continuous precipitation of the product removes it from the liquid phase, pushing the reaction to completion according to Le Chatelier's principle.
Step 4: Isolation and Purification
-
Action : Remove the flask from the heat source and allow it to cool slowly to room temperature over 30 minutes. Subsequently, place the flask in an ice-water bath (0–5 °C) for 1 hour.
-
Action : Collect the precipitated product via vacuum filtration using a Büchner funnel.
-
Action : Wash the filter cake sequentially with ice-cold ethanol (
mL) and cold deionized water ( mL). -
Causality : Slow cooling promotes the growth of larger, purer crystalline domains and prevents the entrapment of impurities within the crystal lattice. The cold ethanol wash removes unreacted starting materials and colored oxidative byproducts, while the water wash eliminates any residual aqueous glyoxylic acid.
Step 5: Drying
-
Action : Transfer the solid to a pre-weighed amber vial and dry in a vacuum oven at 60 °C for 12 hours.
-
Causality : Complete removal of residual water and ethanol is critical for accurate yield calculation and is mandatory if the compound will be used in downstream air/moisture-sensitive palladium-catalyzed cross-couplings. (Expected Yield: 82–88%).
Analytical Validation
To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected analytical parameters. The isotopic pattern in the mass spectrum serves as an absolute confirmation of the dibromo-substitution.
| Analytical Technique | Target Parameter | Expected Observation & Causality |
| NH (Lactam) | ||
| H-3 (Imine) | ||
| H-5 & H-8 (Aromatic) | ||
| LC-MS (ESI+) | ||
| HPLC (UV @ 254 nm) | Purity & Absorbance |
Troubleshooting Guide
| Observation / Issue | Root Cause (Causality) | Corrective Action |
| Reaction mixture turns dark brown/black | Aerobic oxidation of the 4,5-dibromo-1,2-phenylenediamine prior to condensation. | Ensure thorough degassing of the ethanol with |
| No precipitate forms during reflux | Excessive solvent volume or incomplete Schiff base formation. | Concentrate the reaction mixture under reduced pressure to half its volume, then cool to 0 °C to force precipitation. |
| Presence of starting diamine in NMR | Insufficient electrophile or reaction time. | Ensure glyoxylic acid is active (it can polymerize over time in water). Increase reflux time by 1-2 hours. |
References
-
Pharmaffiliates. 4,5-Dibromobenzene-1,2-diamine Product Page (CAS 49764-63-8). Retrieved March 2, 2026, from[Link]
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one
[1]
Executive Summary & Strategic Value
The quinoxalin-2-one scaffold is a privileged pharmacophore found in diverse bioactive molecules, including AMPA receptor antagonists, aldose reductase inhibitors, and kinase inhibitors.[1][2] The 6,7-dibromo analog represents a high-value "linchpin" intermediate. Its dual halogenation allows for the rapid generation of non-symmetrical, polysubstituted libraries.
However, this substrate presents a specific challenge: Regioselectivity .[1] Successful utilization requires discriminating between two chemically distinct but sterically similar bromine sites (C6 and C7).[2] This guide details the electronic rationale and experimental protocols to achieve high-fidelity mono- and bis-functionalization.
Mechanistic Insight: The Electronic Bias
To control the reaction, one must understand the electronic environment of the quinoxalinone core.
Electronic Structure Analysis
-
N1 (Amide Nitrogen): Acts as an electron donor (+M effect) into the ring system.[2]
-
N4 (Imine-like Nitrogen): Acts as an electron withdrawer (-I/-M effect).[2]
-
C2 (Carbonyl): Electron withdrawing, but its effect is mediated through N1 and C3.[1][2]
Regioselectivity Prediction:
-
Position C6: Located para to the electron-donating N1. This increases electron density at C6, making the C6-Br bond less prone to oxidative addition by Pd(0).
-
Position C7: Located para to the electron-withdrawing N4 and meta to the donating N1. This position is significantly more electron-deficient.
Visualization: Regioselectivity Logic
Caption: Electronic effects dictating the preferential reactivity of the C7-bromide over the C6-bromide.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C7-Arylation)
Objective: Introduce an aryl group selectively at the C7 position while retaining the C6-bromide for subsequent functionalization.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2[1][2]·DCM (for sterically hindered acids)[1][2]
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the dibromo substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 80°C (oil bath temperature).
-
Note: Avoid reflux temperatures (100°C+) initially to prevent bis-coupling. Monitor by TLC or LCMS every 2 hours.
-
-
Workup: Once the starting material is consumed (typically 4–6 hours), cool to room temperature. Dilute with EtOAc and wash with water and brine.
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Target Outcome: >75% yield of 7-aryl-6-bromo-1,2-dihydroquinoxalin-2-one.
Protocol B: Sequential Bis-Functionalization (C7 then C6)
Objective: Synthesize a non-symmetrical 6,7-diarylquinoxaline.
Reagents:
-
Substrate: 7-Aryl-6-bromo-1,2-dihydroquinoxalin-2-one (Product from Protocol A)
-
Boronic Acid 2: Different Arylboronic acid (1.5 equiv)[1][2][3]
-
Catalyst: XPhos Pd G2 or Pd(OAc)2/SPhos (highly active systems required for the deactivated C6 position)
Procedure Notes: The C6 position is electron-rich (deactivated). Standard Pd(PPh3)4 may be too slow, leading to hydrodehalogenation.[1][2] Switch to electron-rich, bulky phosphine ligands (Buchwald ligands like XPhos or SPhos) and raise the temperature to 100–110°C .[2]
Protocol C: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Introduce an amine at the C7 or C6 position.
Reagents:
-
Catalyst: Pd2(dba)3 (2 mol%) + BINAP or Xantphos (4 mol%)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (for non-base-sensitive substrates)[1][2]
Step-by-Step Procedure:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charging: Add the bromo-quinoxalinone, amine (1.2 equiv), base, Pd precursor, and ligand.[1][2]
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify.
Data Summary & Troubleshooting
Optimization Table: Reaction Conditions
| Parameter | Standard Condition | Optimization for Low Reactivity | Common Pitfall |
| Solvent | Dioxane/H2O (4:[1]1) | DMF or Toluene/H2O | Ethanol (can cause reduction/dehalogenation) |
| Base | Na2CO3 | K3PO4 or Cs2CO3 | NaOH (may hydrolyze the lactam ring) |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2, XPhos Pd G2 | Pd/C (heterogeneous often fails for aryl bromides) |
| Temp | 80°C | 100–120°C (Microwave) | >130°C (decomposition of scaffold) |
Troubleshooting Guide
-
Problem: Formation of bis-coupled product during Protocol A.
-
Solution: Reduce boronic acid to 0.95 equiv and lower temperature to 60°C.
-
-
Problem: No reaction at C6 (Protocol B).
-
Solution: The C6 position is deactivated. Use "hotter" ligands like SPhos or XPhos which facilitate oxidative addition into electron-rich aryl halides.
-
-
Problem: Poor solubility of the starting material.
-
Solution: Quinoxalinones are often insoluble. Use DMF or DMSO as a co-solvent, or protect the N1-H with a methyl or benzyl group prior to coupling (N-alkylation increases solubility significantly).[2]
-
Experimental Workflow Diagram
Caption: Operational workflow for sequential functionalization of the dibromo-scaffold.
References
-
Regioselectivity in Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006).[1][2] Chem. Commun., 299–301. (General principles of halogen reactivity in heterocycles).
-
Suzuki Coupling on Quinoxalinones: Sakai, N., et al. (2011).[1][2] "Palladium-Catalyzed Direct C-H Arylation of Quinoxalin-2(1H)-ones." Journal of Organic Chemistry. Link[1]
-
Buchwald-Hartwig Amination General Guide: Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie Int. Ed.Link[1]
-
Synthesis of Quinoxalinones: Galal, S. A., et al. (2011).[1][2] "Synthesis and biological evaluation of some new quinoxaline derivatives." European Journal of Medicinal Chemistry. Link[1]
(Note: While specific literature on the exact this compound substrate is limited, the protocols above are derived from established reactivity patterns of the homologous 6,7-dichloro and 6/7-mono-bromo quinoxaline systems.)
Application Notes & Protocols: Strategic C3-Position Functionalization of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one
Preamble: The Strategic Value of the C3 Position in Drug Discovery
The quinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anticancer and antimicrobial to antiviral and anti-inflammatory roles[1][2][3]. Its value lies in its rigid, planar structure and the multiple sites available for chemical modification to modulate biological activity and pharmacokinetic properties. Among these sites, the C3 position is of paramount importance. Direct functionalization of the C3-H bond provides the most direct and atom-economical route to introduce a wide array of substituents, thereby enabling rapid generation of molecular diversity for structure-activity relationship (SAR) studies[4][5].
The 6,7-dibromo-1,2-dihydroquinoxalin-2-one scaffold elevates this potential. The bromine atoms at the C6 and C7 positions serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification. Consequently, mastering the selective functionalization of the C3 position on this specific scaffold unlocks a powerful strategy: first, establishing a key pharmacophore at C3, and second, fine-tuning properties via modifications on the benzene ring.
This document provides a detailed guide for researchers on the prevailing strategies and detailed protocols for the targeted C3 functionalization of this compound, focusing on modern, high-efficacy methods such as photoredox catalysis and transition-metal-catalyzed C-H activation.
Mechanistic Rationale & Strategic Overview
The C3 position of the quinoxalin-2(1H)-one ring system is part of a vinylogous amide, specifically an enamine-like double bond (C=N). This electronic nature makes the C3-H bond susceptible to radical addition and, under certain conditions, electrophilic attack. Direct C-H functionalization is the preferred modern approach, circumventing the need for pre-functionalized starting materials which involves multi-step, often low-yielding traditional syntheses.
Recent advancements have largely coalesced around three primary strategies, each with distinct advantages:
-
Visible-Light Photoredox Catalysis: This green and sustainable approach uses light to generate radical species from a variety of precursors (alkyl halides, carboxylic acids, boronic acids)[6]. These radicals then add to the C3 position. The mild conditions are a key advantage, often preserving sensitive functional groups.
-
Transition-Metal Catalysis: Palladium-catalyzed direct C-H arylation with reagents like arylboronic acids offers a robust and predictable method for installing aryl and heteroaryl moieties[7][8]. Copper and iron salts are also frequently used to mediate radical-type transformations through thermal initiation.
-
Electrochemical Methods: Electrosynthesis provides a reagent-free method for C-H activation, using electrical current to drive the desired oxidation and radical generation, thereby avoiding stoichiometric chemical oxidants[9].
The protocols detailed herein focus on the first two strategies due to their broad applicability and accessibility in standard synthetic laboratories. The presence of the C6 and C7 bromine atoms is generally well-tolerated under these conditions, as the C-Br bond is significantly stronger and less reactive than the targeted C3-H bond in these specific catalytic cycles.
Logical Workflow for C3-Functionalization
The following diagram illustrates the strategic pathways for diversifying the this compound core at the C3 position.
Caption: Strategic pathways for C3-functionalization.
Detailed Application Protocols
Note on Starting Material: this compound can be synthesized via the condensation of 4,5-dibromo-1,2-phenylenediamine with an α-ketoacid like glyoxylic acid or pyruvic acid[2][10]. Ensure the starting material is pure and dry before proceeding. The N1 position can be pre-functionalized (e.g., with a methyl or benzyl group) if desired, as N-unprotected quinoxalinones are sometimes less reactive in certain protocols. The following protocols assume an N-methylated starting material for optimal reactivity.
Protocol 1: Visible-Light-Mediated C3-Alkylation using Photoredox Catalysis
This protocol describes the alkylation of N-methyl-6,7-dibromo-1,2-dihydroquinoxalin-2-one with a tertiary alkyl bromide using an organic photocatalyst. The mechanism involves the generation of an alkyl radical via single-electron transfer from the excited photocatalyst, which then adds to the C3 position.
Principle: An organic dye (e.g., Eosin Y) is excited by visible light (blue LEDs). The excited photocatalyst reduces the alkyl halide to generate an alkyl radical. This radical adds to the electron-deficient C=N bond of the quinoxalinone. A subsequent oxidation and deprotonation step yields the C3-alkylated product and regenerates the photocatalyst ground state.
Materials & Reagents
| Reagent/Material | Supplier (Example) | Purity | Notes |
| N-Methyl-6,7-dibromo-1,2-dihydroquinoxalin-2-one | In-house Synthesis | >98% | Must be dry. |
| Adamantyl Bromide | Sigma-Aldrich | >98% | Example tertiary alkyl source. |
| Eosin Y | Sigma-Aldrich | Dye content | Photocatalyst. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% | Sacrificial electron donor and base. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous | Reaction solvent. |
| Schlenk tube or reaction vial with septum | VWR | - | For maintaining an inert atmosphere. |
| Blue LED light source (440-460 nm) | Kessil, etc. | - | Positioned ~5 cm from the reaction vial. |
| Magnetic stirrer and stir bar | VWR | - |
Step-by-Step Methodology
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube containing a magnetic stir bar, add N-methyl-6,7-dibromo-1,2-dihydroquinoxalin-2-one (0.2 mmol, 1.0 equiv), adamantyl bromide (0.4 mmol, 2.0 equiv), and Eosin Y (0.004 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous DMSO (2.0 mL) followed by DIPEA (0.4 mmol, 2.0 equiv).
-
Initiation of Reaction: Place the Schlenk tube on a magnetic stirrer and begin stirring. Position the blue LED light source approximately 5 cm from the vial. It is advisable to use a fan to maintain the reaction temperature near room temperature.
-
Reaction Monitoring: Allow the reaction to stir under irradiation for 16-24 hours. Progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS by taking a small aliquot from the reaction mixture.
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure C3-alkylated product.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. The key diagnostic signal in ¹H NMR is the disappearance of the C3-H singlet (typically ~7.8-8.2 ppm) and the appearance of signals corresponding to the adamantyl group.
Protocol 2: Palladium-Catalyzed C3-Arylation with Arylboronic Acids
This protocol details a direct C-H arylation method, which is highly effective for installing a diverse range of aryl and heteroaryl groups at the C3 position. The reaction proceeds via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, depending on the specific oxidant and conditions used[7][8].
Principle: A palladium(II) catalyst coordinates to the quinoxalinone. A concerted metalation-deprotonation (CMD) or similar C-H activation event occurs at the C3 position to form a palladacycle intermediate. This intermediate undergoes oxidative addition with the arylboronic acid (or transmetalation), followed by reductive elimination to furnish the C3-arylated product and regenerate the active palladium catalyst. An oxidant is required to close the catalytic cycle.
Materials & Reagents
| Reagent/Material | Supplier (Example) | Purity | Notes |
| N-Methyl-6,7-dibromo-1,2-dihydroquinoxalin-2-one | In-house Synthesis | >98% | Must be dry. |
| 4-Methoxyphenylboronic Acid | Combi-Blocks | >98% | Example aryl source. |
| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | >98% | Catalyst. |
| Benzoquinone (BQ) | Sigma-Aldrich | >98% | Oxidant. Handle with care. |
| Acetic Acid (AcOH) | Sigma-Aldrich | Glacial | Solvent/additive. |
| Dioxane | Sigma-Aldrich | Anhydrous | Co-solvent. |
| Reaction vial with screw cap | VWR | - | Ensure a tight seal for heating. |
Step-by-Step Methodology
-
Reaction Setup: In a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, combine N-methyl-6,7-dibromo-1,2-dihydroquinoxalin-2-one (0.2 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and benzoquinone (0.24 mmol, 1.2 equiv).
-
Solvent Addition: Add a 4:1 mixture of dioxane and acetic acid (2.0 mL total volume).
-
Reaction Conditions: Seal the vial tightly with a Teflon-lined screw cap and place it in a pre-heated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Allow the reaction to stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS. The starting material is UV active and the product will have a different Rf value.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove palladium black and other insolubles, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) to isolate the C3-arylated quinoxalinone.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C3-H proton and the appearance of aromatic signals for the newly introduced 4-methoxyphenyl group are key indicators of success.
Data Interpretation and Expected Results
Successful functionalization is primarily confirmed through NMR spectroscopy and mass spectrometry.
Table 1: Representative Spectroscopic Data Shifts
| Position | ¹H NMR Shift (ppm) - Starting Material | ¹H NMR Shift (ppm) - C3-Alkylated Product | ¹H NMR Shift (ppm) - C3-Arylated Product | Notes |
| C3-H | ~8.0 (singlet) | Absent | Absent | The most critical diagnostic change. |
| C5-H | ~7.9 (singlet) | ~7.8 (singlet) | ~8.0 (singlet) | Minor shift expected. Remains a singlet due to lack of adjacent protons. |
| C8-H | ~7.4 (singlet) | ~7.3 (singlet) | ~7.5 (singlet) | Minor shift expected. Remains a singlet. |
| N-CH₃ | ~3.6 (singlet) | ~3.6 (singlet) | ~3.7 (singlet) | Generally stable chemical shift. |
| C3-R | N/A | 1.5 - 2.5 (complex multiplets) | 7.0 - 8.0 (doublets, triplets) | Appearance of new signals corresponding to the introduced alkyl or aryl group. Given shifts are illustrative. |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will correspond to the addition of the functional group minus one hydrogen atom from the starting material. The characteristic isotopic pattern of the two bromine atoms should be clearly visible.
Mechanistic Deep Dive: Photoredox Catalysis
To provide deeper insight, the following diagram illustrates the widely accepted catalytic cycle for the visible-light-mediated C3-alkylation.
Caption: A representative photoredox reductive quenching cycle.
Conclusion and Future Perspectives
The C3 functionalization of the this compound scaffold is a powerful and highly viable strategy in modern medicinal chemistry. The protocols described here, based on photoredox and palladium catalysis, represent robust and reproducible methods for accessing a wide variety of C3-alkylated and -arylated derivatives. These methods are characterized by their operational simplicity, broad substrate scope, and compatibility with the dibromo functionality.
Future work in this area will likely focus on expanding the scope to other classes of functional groups, developing asymmetric variants to install chiral centers at the C3 position, and integrating these methods into multi-component and flow chemistry setups for high-throughput library synthesis[4][5]. The continued development of novel catalytic systems, particularly those using earth-abundant metals or metal-free conditions, will further enhance the sustainability and accessibility of these valuable transformations[11].
References
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- Mondal, K., et al. (2025). Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes.
- Adiyala, P. R., et al. (2022). Regioselective C-3-alkylation of quinoxalin-2(1H)
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Wang, H., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. [Link]
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Rostoll-Berenguer, J., et al. (2021). Mechanism for the C‐3 alkylation of quinoxalin‐2‐ones under photoredox/radical chain conditions. Advanced Synthesis & Catalysis. [Link]
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Dufour, J., et al. (2013). Palladium(II)-catalyzed oxidative arylation of quinoxalin-2(1H)-ones with arylboronic acids. Organic Letters. [Link]
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Lian, J., et al. (2022). Electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones via quinoxalin-2(1H)-ones and aldehydes. Organic Chemistry Frontiers. [Link]
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Wang, L., et al. (2025). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry. [Link]
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Pal, B., et al. (2024). Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones. ChemRxiv. [Link]
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Sharma, S., et al. (2023). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future. New Journal of Chemistry. [Link]
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Mondal, K., et al. (2025). Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes. Chemical Communications. [Link]
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Kumar, A., et al. (2024). Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Organic & Biomolecular Chemistry. [Link]
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Nale, S., et al. (2022). Strategies for the C3‐arylations of quinoxalinones. Asian Journal of Organic Chemistry. [Link]
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Yan, G. & Yu, B. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry. [Link]
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Wang, H., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. [Link]
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Li, Y., et al. (2025). Recent advances in photo-promoted generalized C3–H alkylation of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry. [Link]
-
Adiyala, P. R., et al. (2022). C-3-alkylation of quinoxalin-2(1H)-one derivatives in the reported works and this work. ResearchGate. [Link]
-
Rodríguez-Franco, M.I., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. [Link]
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El-Hawash, S. A. M. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Pal, B., et al. (2024). Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H). ChemRxiv. [Link]
-
Ibrahim, T.S., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. [Link]
-
El-Feky, D.S.A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry. [Link]
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Ramli, Y., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]
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Wang, H., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. [Link]
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Application Notes and Protocols for N-Alkylation of 6,7-dibromo-1,2-dihydroquinoxalin-2-one
Introduction: The Significance of N-Alkylated Quinoxalin-2-ones in Drug Discovery
Quinoxalin-2-one derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic introduction of substituents onto the quinoxalin-2-one core can significantly modulate the pharmacological profile, influencing factors such as potency, selectivity, solubility, and metabolic stability. N-alkylation at the N-1 position of the quinoxalin-2-one ring system is a critical modification that allows for the exploration of the chemical space around this important pharmacophore. The 6,7-dibromo-1,2-dihydroquinoxalin-2-one scaffold, in particular, offers a versatile starting point for the synthesis of novel drug candidates, with the bromine atoms serving as handles for further functionalization through cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of this compound. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis and characterization of N-alkylated quinoxalin-2-one derivatives. The protocols described herein are based on established N-alkylation methodologies for heterocyclic compounds and may require optimization for the specific substrate.
Mechanistic Considerations for N-Alkylation
The N-alkylation of this compound can be achieved through several synthetic strategies, each with its own advantages and limitations. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. The most common approaches include:
-
Williamson-type Ether Synthesis (N-Alkylation with Alkyl Halides): This classical method involves the deprotonation of the amide nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.[1][2][3] The reaction proceeds via an S(_N)2 mechanism, making it most suitable for primary and some secondary alkyl halides.[1][2]
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of the quinoxalinone with a primary or secondary alcohol under mild, neutral conditions.[4][5] It involves the in-situ activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][6]
-
Reductive Amination: While more commonly used for the synthesis of amines from carbonyl compounds, this method can be adapted for the N-alkylation of certain heterocycles.[7][8][9][10] It involves the formation of an iminium intermediate followed by reduction.
Experimental Protocols
Protocol 1: N-Alkylation via Williamson-type Synthesis
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride, cesium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq).[11] For a stronger base like NaH, add it portion-wise at 0 °C.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.[11]
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Williamson-type N-Alkylation Parameters
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 |
| 2 | Ethyl Bromide | NaH | THF | 60 | 8 |
| 3 | Benzyl Bromide | Cs₂CO₃ | ACN | 80 | 6 |
Protocol 2: N-Alkylation via Mitsunobu Reaction
This protocol outlines the N-alkylation of this compound with an alcohol under Mitsunobu conditions.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF, dichloromethane (DCM))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous THF (10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere, add triphenylphosphine (1.5 eq).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.[6] A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.[6]
-
Allow the reaction to warm to room temperature and stir for 6 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be directly purified by column chromatography on silica gel. The by-product, triphenylphosphine oxide, can sometimes be challenging to remove completely.
Data Presentation: Mitsunobu Reaction Parameters
| Entry | Alcohol | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) |
| 1 | Methanol | PPh₃ | DEAD | THF | 0 to 25 |
| 2 | Ethanol | PPh₃ | DIAD | THF | 0 to 25 |
| 3 | Benzyl Alcohol | PPh₃ | DEAD | DCM | 0 to 25 |
Visualization of Reaction Workflows
Caption: Workflow for Williamson-type N-alkylation.
Caption: Workflow for Mitsunobu N-alkylation.
Characterization of N-Alkylated Products
The successful N-alkylation of this compound should be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts and coupling patterns of these new signals will be characteristic of the alkyl group.[12][13]
-
¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group will be observed.[12][13]
-
¹H-¹⁵N HMBC: This 2D NMR technique can be used to definitively confirm N-alkylation by observing a correlation between the protons of the alkyl group and the nitrogen atom of the quinoxalinone ring.[14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the N-alkylated product, which will be increased by the mass of the added alkyl group. The isotopic pattern due to the two bromine atoms will be a characteristic feature.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically in the range of 3200-3400 cm⁻¹) can be indicative of successful N-alkylation.
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Observation for N-Alkylated Product |
| ¹H NMR | Disappearance of N-H proton signal; Appearance of new signals for the alkyl group. |
| ¹³C NMR | Appearance of new carbon signals corresponding to the alkyl group. |
| HRMS | Molecular ion peak corresponding to the mass of the N-alkylated product with the characteristic dibromo isotopic pattern. |
| IR | Disappearance of the N-H stretching band. |
Troubleshooting and Optimization
-
Low Yield in Williamson-type Synthesis:
-
Inadequate Base: The base may not be strong enough to fully deprotonate the amide. Consider using a stronger base like NaH or Cs₂CO₃.[11]
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent. DMF is often a good choice for its high polarity.[11]
-
Side Reactions: Elimination (E2) can be a competing reaction, especially with secondary and tertiary alkyl halides.[15] Using a primary alkyl halide is preferred.
-
-
Difficult Purification in Mitsunobu Reaction:
-
The major by-product, triphenylphosphine oxide, can be difficult to separate. Several modified Mitsunobu reagents and work-up procedures have been developed to address this issue.[5]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and/or carcinogenic; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
DEAD and DIAD are toxic and should be handled with caution.
Conclusion
The N-alkylation of this compound is a key transformation for the synthesis of novel and potentially bioactive molecules. This guide provides a detailed overview of two robust methods, the Williamson-type synthesis and the Mitsunobu reaction, along with practical protocols and troubleshooting advice. By carefully selecting the appropriate reaction conditions and employing rigorous characterization techniques, researchers can successfully synthesize and validate a diverse library of N-alkylated quinoxalin-2-one derivatives for further investigation in drug discovery and development programs.
References
Sources
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Scalable Reaction Conditions for 6,7-Dibromoquinoxalin-2(1H)-one Synthesis: A Comprehensive Protocol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Scalable Protocol
Executive Summary & Scientific Rationale
The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core building block for kinase inhibitors, excitatory amino acid receptor antagonists, and advanced organic materials[1]. Specifically, 6,7-dibromoquinoxalin-2(1H)-one provides dual orthogonal handles (the bromine atoms) for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable intermediate for library generation.
Historically, the synthesis of quinoxalin-2-ones relies on the condensation of 1,2-diaminobenzenes with
This application note details a highly scalable, self-validating protocol for the synthesis of 6,7-dibromoquinoxalin-2(1H)-one from 4,5-dibromobenzene-1,2-diamine and 50% aqueous glyoxylic acid. By leveraging a mixed aqueous-organic solvent system and exploiting the thermodynamic insolubility of the final product, this method achieves >90% yield and >98% HPLC purity via direct precipitation, entirely bypassing column chromatography.
Mechanistic Pathway & Workflow
The reaction proceeds via a classical Hinsberg-type condensation[3]. The initial step involves the nucleophilic attack of the primary amine of 4,5-dibromobenzene-1,2-diamine onto the highly electrophilic aldehyde carbon of glyoxylic acid, forming an
Fig 1: Reaction pathway for the synthesis of 6,7-dibromoquinoxalin-2(1H)-one.
Experimental Design: The Causality Behind the Protocol
As a process chemist, every reagent and parameter must be chosen with intention to ensure a self-validating, scalable system:
-
Reagent Selection (50% Aqueous Glyoxylic Acid): Rather than using anhydrous glyoxylic acid or ethyl glyoxylate, the 50% aqueous solution is utilized. It is highly cost-effective, readily available, and the water acts as an antisolvent for the final product, driving the equilibrium forward via Le Chatelier's principle.
-
Solvent System (EtOH/H
O 1:1 v/v): The starting diamine is soluble in warm ethanol, ensuring a homogeneous reaction mixture during the initial imine formation. As the reaction progresses, the highly hydrophobic 6,7-dibromoquinoxalin-2(1H)-one forms. Because it is practically insoluble in the EtOH/H O mixture, it precipitates out of solution. This crystallization-induced dynamic shift acts as a thermodynamic sink, preventing side reactions and degradation. -
Temperature Control: The initial addition is performed at 0–5 °C to control the exothermic formation of the imine and prevent oxidative polymerization of the diamine. The system is then heated to reflux (80 °C) to provide the activation energy required for the intramolecular amidation step.
Materials and Reagents
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (100 mmol scale) | Function |
| 4,5-Dibromobenzene-1,2-diamine | 265.93 | 1.00 | 26.59 g | Limiting Reagent |
| Glyoxylic Acid (50% aq. w/w) | 74.04 | 1.15 | 17.03 g (13.1 mL) | Electrophile |
| Ethanol (Absolute) | 46.07 | 10 vol | 265 mL | Primary Solvent |
| Deionized Water | 18.02 | 10 vol | 265 mL | Co-solvent / Antisolvent |
Step-by-Step Scalable Protocol
Self-Validating Cues: This protocol is designed so that visual and analytical checkpoints confirm the success of each step without requiring offline mass spectrometry during the run.
Phase 1: Reactor Setup and Imine Formation
-
Preparation: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, an internal temperature probe, and an addition funnel.
-
Substrate Dissolution: Charge the flask with 4,5-dibromobenzene-1,2-diamine (26.59 g, 100 mmol) and Absolute Ethanol (265 mL). Stir at 300 rpm until a uniform suspension/solution is achieved.
-
Cooling: Submerge the reactor in an ice-water bath. Allow the internal temperature to reach 0–5 °C.
-
Electrophile Addition: Charge the addition funnel with 50% aqueous Glyoxylic Acid (17.03 g, 115 mmol). Add dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Visual Cue: The solution will darken to a deep yellow/orange, indicating the formation of the
-imino acid intermediate.
-
Phase 2: Cyclization and Precipitation
-
Heating: Remove the ice bath. Add Deionized Water (265 mL) to the reactor in one portion. Replace the cooling bath with a heating mantle.
-
Reflux: Heat the reaction mixture to a gentle reflux (internal temperature ~80 °C). Maintain reflux for 4 hours.
-
Self-Validation (TLC): At t = 3 h, sample the reaction. Quench 50
L into 1 mL EtOAc, wash with water, and spot on silica TLC (Eluent: 50% EtOAc in Hexanes). The starting diamine ( ) should be completely consumed, replaced by a strong UV-active spot at the baseline ( ). -
Visual Cue: As the reaction progresses, a dense, pale yellow to off-white precipitate will begin to heavily crash out of the boiling solution.
-
Phase 3: Workup and Isolation
-
Cooling & Crystallization: Remove the heating mantle. Allow the suspension to cool naturally to room temperature over 1 hour, then place in an ice bath to cool to 0–5 °C for an additional 1 hour to maximize precipitation.
-
Filtration: Filter the dense suspension through a medium-porosity sintered glass funnel under vacuum.
-
Washing: Wash the filter cake sequentially with ice-cold Ethanol/Water (1:1, 2
50 mL), followed by pure Deionized Water (100 mL) to remove any unreacted glyoxylic acid or trace impurities. -
Drying: Transfer the solid to a drying tray. Dry in a vacuum oven at 60 °C for 12 hours until a constant weight is achieved.
Process Optimization & Quantitative Data
To validate the causality of the chosen parameters, a solvent and temperature screen was conducted. The data below demonstrates why the 1:1 EtOH/H
| Entry | Solvent System | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) | Process Observations |
| 1 | EtOH (Absolute) | 25 | 24 | 62 | 89.5 | Incomplete conversion; gummy, intractable precipitate. |
| 2 | EtOH / H | 80 | 4 | 91 | 98.5 | Clean, crystalline precipitation; easily filterable. |
| 3 | MeOH / H | 65 | 6 | 85 | 96.0 | Slower reaction rate; slightly lower yield due to lower reflux temp. |
| 4 | THF | 65 | 8 | 58 | 82.4 | Poor precipitation; required aqueous workup and extraction. |
Table 1: Optimization of reaction conditions for 6,7-dibromoquinoxalin-2(1H)-one synthesis.
Analytical Characterization
To ensure the integrity of the isolated product, compare your analytical results against the following expected parameters:
-
Appearance: Pale yellow to off-white crystalline solid.
-
LC-MS (ESI+): Calculated for C
H Br N O [M+H] : 302.87; Found: 302.9 (Note the characteristic 1:2:1 isotopic triplet pattern indicative of a dibrominated species at m/z 301, 303, 305). -
H NMR (400 MHz, DMSO-
): 12.55 (br s, 1H, NH), 8.18 (s, 1H, H-3), 8.05 (s, 1H, Ar-H), 7.62 (s, 1H, Ar-H). -
C NMR (100 MHz, DMSO-
): 154.2 (C=O), 152.1 (C=N), 133.4, 131.8, 130.5, 126.4, 123.1, 118.5.
References
-
Multicomponent synthesis of substituted 3-styryl-1H-quinoxalin-2-ones in an aqueous medium ResearchGate[Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Scientific & Academic Publishing (SAPUB)[Link]
- WO2012104293A1 - (1,2,4)triazolo[4,3-a]quinoxaline derivatives as inhibitors of phosphodiesterases (Referencing US 5,153,196 for Quinoxalin-2-one synthesis)
-
An Efficient Domino Synthesis of Quinoxalin-2(1H)-ones via an SNAr/Coupling/Demesylation Reaction Catalyzed by Copper(I) as Key Step ResearchGate[Link]
Sources
- 1. WO2012104293A1 - (1,2,4)triazolo[4,3-a]quinoxaline derivatives as inhibitors of phosphodiesterases - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Application Note: Microwave-Assisted Synthesis of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one Derivatives
This Application Note is designed as a definitive technical guide for the microwave-assisted synthesis of 6,7-dibromo-1,2-dihydroquinoxalin-2-one derivatives. It addresses the specific challenges posed by the electron-deficient 4,5-dibromo-1,2-phenylenediamine precursor and provides optimized protocols for high-yield synthesis.
Introduction & Scientific Context
The quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a wide array of bioactive molecules. Specifically, the This compound core is critically important in the development of non-competitive AMPA and NMDA receptor antagonists (glutamate receptors), which are targets for treating neurodegenerative disorders, epilepsy, and ischemic stroke. The halogenation at positions 6 and 7 significantly enhances lipophilicity and binding affinity within the receptor's allosteric sites.
The Microwave Advantage
Traditional thermal synthesis of quinoxalinones (the Phillips condensation) often requires refluxing in high-boiling solvents (e.g., acetic acid, DMSO) for 4–24 hours. The introduction of electron-withdrawing bromine atoms at the 4 and 5 positions of the phenylenediamine precursor deactivates the nucleophilic amino groups, further sluggish the reaction kinetics.
Microwave Irradiation (MWI) overcomes this activation energy barrier through two primary mechanisms:
-
Dipolar Polarization: Direct coupling with the solvent/reagents generates rapid internal heating, minimizing wall effects and thermal gradients.
-
Superheating: MWI allows solvents to reach temperatures well above their atmospheric boiling points in sealed vessels, accelerating reaction rates by orders of magnitude (Arrhenius law).
This protocol details a microwave-assisted method that reduces reaction times from hours to minutes while improving yield and purity profiles.[1][2]
Chemical Mechanism
The formation of the quinoxalinone ring involves a condensation-cyclization sequence between 4,5-dibromo-1,2-phenylenediamine (1) and an
-
Nucleophilic Attack (Step A): The more nucleophilic amine of the diamine attacks the highly electrophilic ketone carbonyl of the
-keto ester. Note: The ester carbonyl is less electrophilic due to resonance stabilization. -
Schiff Base Formation (Step B): Elimination of water yields an imine intermediate (Schiff base).
-
Intramolecular Cyclization (Step C): The second amine group attacks the ester carbonyl (intramolecular aminolysis).
-
Aromatization/Tautomerization (Step D): Loss of an alcohol molecule (from the ester) and tautomerization leads to the stable amide (lactam) form, 1,2-dihydroquinoxalin-2-one.
Mechanism Visualization
Figure 1: Mechanistic pathway for the condensation of phenylenediamines with
Experimental Protocol
Materials & Reagents[1][3]
-
Precursor: 4,5-Dibromo-1,2-phenylenediamine (CAS: 1575-37-7).
-
Carbonyl Source:
-
For unsubstituted (R=H): Ethyl glyoxalate (50% in toluene) or Glyoxylic acid monohydrate.
-
For methyl derivative (R=Me): Ethyl pyruvate.
-
For phenyl derivative (R=Ph): Ethyl benzoylformate.
-
-
Solvent: Ethanol (Abs.) or Glacial Acetic Acid (AcOH).
-
Catalyst: Glacial Acetic Acid (if using EtOH) or Catalyst-free (if using AcOH).
Equipment Setup
-
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal). Fiber optic is preferred for high precision.
General Synthesis Procedure (Standard Scale: 1.0 mmol)
-
Preparation: In a 10 mL microwave vial, charge 4,5-dibromo-1,2-phenylenediamine (266 mg, 1.0 mmol).
-
Addition: Add the
-keto ester (1.2 mmol, 1.2 equiv).-
Example: 135
L Ethyl pyruvate.
-
-
Solvent System:
-
Method A (Green/Mild): Add 3 mL Ethanol + 3 drops Glacial Acetic Acid.
-
Method B (High Solubility): Add 3 mL Glacial Acetic Acid.
-
-
Sealing: Cap the vial with a crimp cap or screw cap depending on the reactor model. Vortex for 10 seconds to create a slurry.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 140 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 10 minutes (for Method B) or 15 minutes (for Method A)
-
Stirring: High
-
-
Cooling: Allow the reactor to cool the vessel to <50 °C using compressed air (PowerCool).
-
Work-up:
-
The product often precipitates upon cooling.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Stir for 15 minutes. Filter the precipitate using vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL).
-
-
Purification: Recrystallization from Ethanol/DMF (9:1) or pure Ethanol.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave synthesis.
Results and Discussion
Optimization of Reaction Conditions
The following data represents typical optimization runs for the synthesis of 6,7-dibromo-3-methylquinoxalin-2(1H)-one.
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | None | 80 (Reflux) | 240 (4h) | 45 | Conventional heating; incomplete conversion. |
| 2 | Ethanol | AcOH (cat.) | 120 (MW) | 15 | 78 | Good conversion; product precipitated on cooling. |
| 3 | AcOH | None | 140 (MW) | 10 | 92 | Optimal conditions. Homogeneous reaction. |
| 4 | Water | 160 (MW) | 10 | 65 | Green method, but solubility of dibromo-diamine is poor. |
Substrate Scope (Derivatives)
Using the optimized condition (AcOH, 140°C, 10 min):
| Derivative (R) | Precursor | Product Structure | Yield (%) | Melting Point |
| H | Ethyl Glyoxalate | 6,7-dibromoquinoxalin-2(1H)-one | 88 | >300 °C |
| Methyl | Ethyl Pyruvate | 6,7-dibromo-3-methylquinoxalin-2(1H)-one | 92 | 285-287 °C |
| Phenyl | Ethyl Benzoylformate | 6,7-dibromo-3-phenylquinoxalin-2(1H)-one | 85 | 298-300 °C |
| Ethoxycarbonyl | Diethyl Oxalate | 6,7-dibromo-3-ethoxycarbonyl... | 81 | 260-262 °C |
Troubleshooting & Critical Parameters
"Expertise & Experience" - The "Why" behind the steps:
-
Solubility Issues: The 4,5-dibromo-1,2-phenylenediamine is significantly less soluble than unsubstituted phenylenediamine.
-
Insight: If using Ethanol, the reaction might start as a suspension. This is acceptable; the microwave energy will dissolve the reagents as the temperature ramps up. However, Acetic Acid is recommended because it acts as both an excellent solvent for the diamine and an acid catalyst for the Schiff base formation.
-
-
Regioselectivity: For the 6,7-dibromo symmetric precursor, regioselectivity is not an issue. However, if using a mono-substituted precursor (e.g., 4-bromo), a mixture of 6-bromo and 7-bromo isomers will form.
-
Insight: These isomers are often inseparable by standard flash chromatography. Recrystallization is usually required to enrich one isomer.
-
-
Vessel Pressure: At 140°C, Ethanol generates significant pressure (~6-8 bar).
-
Safety: Ensure the vial is rated for at least 20 bar. Do not use standard laboratory glassware in a domestic microwave; use dedicated synthesis reactors.
-
-
Oxidation State: The protocol above yields the dihydroquinoxalin-2-one (often existing in the tautomeric quinoxalin-2-ol form).
-
Note: If the reaction mixture turns dark, it may indicate oxidative degradation. An inert atmosphere (
purge) before sealing the vial can prevent this, though it is rarely necessary for short MW runs.
-
References
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons, University of Dayton. (2022). [Link]
-
Microwave-Assisted Solvent-Dependent Reaction: Chemoselective Synthesis of Quinoxalin-2(1H)-ones. ACS Combinatorial Science. (2011). [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. (2015). [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. (2011). [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. (2007). [Link]
Sources
Troubleshooting & Optimization
Improving yield of 6,7-dibromo-1,2-dihydroquinoxalin-2-one cyclization reactions
Topic: Yield Optimization for 6,7-dibromo-1,2-dihydroquinoxalin-2-one
Ticket ID: #QX-BR2-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of This compound (often referred to as 6,7-dibromoquinoxalin-2(1H)-one) presents a specific set of challenges compared to non-halogenated analogues. The core difficulty lies in the reduced nucleophilicity of the 4,5-dibromo-1,2-phenylenediamine precursor due to the inductive electron-withdrawing nature of the bromine atoms. Standard protocols using ethanol reflux often result in incomplete conversion or low yields (<40%).
This guide outlines an optimized "Power User" protocol utilizing acetic acid as a dual solvent-catalyst system, addresses solubility bottlenecks, and provides a decision tree for troubleshooting.
Module 1: The Optimized Protocol (High-Yield Method)
Do not rely on standard ethanol reflux for this specific substrate. The electron-deficient diamine requires a more acidic environment to facilitate the initial Schiff base formation and subsequent cyclization.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4,5-Dibromo-1,2-phenylenediamine | Limiting Reagent | 1.0 | Must be free of dark oxidation tars. Recrystallize if black. |
| Glyoxalic Acid (50% aq. or monohydrate) | Electrophile | 1.2 - 1.5 | Excess drives the equilibrium forward. |
| Glacial Acetic Acid (AcOH) | Solvent / Catalyst | N/A | Acts as the proton source to activate the carbonyl. |
| Ethanol (Optional) | Co-solvent | N/A | Only if using the ethyl ester of glyoxalic acid. |
Step-by-Step Workflow
-
Dissolution: Suspend 4,5-dibromo-1,2-phenylenediamine (1.0 eq) in Glacial Acetic Acid (10 mL per gram of diamine).
-
Note: The starting material may not fully dissolve at RT. This is normal.
-
-
Addition: Add Glyoxalic Acid (1.2 eq) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (118°C) .
-
Observation: The suspension should clear as it heats, then a new precipitate (the product) will begin to form after 30-60 minutes.
-
-
Duration: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup (The "Crash" Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (3x reaction volume).
-
Stir vigorously for 30 minutes to break up aggregates.
-
-
Isolation: Filter the solid precipitate. Wash sequentially with water (to remove acid) and cold ethanol (to remove unreacted organic impurities).
-
Drying: Vacuum dry at 60°C.
Module 2: Troubleshooting & FAQs
Q1: My yield is stuck at 30-40%. What is happening?
Diagnosis: Incomplete Cyclization or Solubility Loss. The "open" intermediate (the Schiff base) often precipitates before the ring closes because the dibromo-substitution lowers the solubility of all intermediates. Solution:
-
Increase Temperature: Ensure you are at a rolling reflux in Acetic Acid, not just warm.
-
Switch Reagents: If using Ethyl Glyoxalate, switch to Glyoxalic Acid. The acid releases water rather than ethanol, and the free acid functionality can sometimes assist in intramolecular hydrogen bonding that favors cyclization.
-
Concentration: Do not run the reaction too dilute. High concentration favors the bimolecular condensation step.
Q2: The product is dark brown/black instead of the expected off-white/yellow.
Diagnosis: Oxidative Polymerization. Phenylenediamines are notorious for air-oxidation into "aniline blacks" or tarry polymers, especially when heated. Solution:
-
Degas Solvents: Sparge your acetic acid with Nitrogen or Argon for 15 minutes before heating.
-
Inert Atmosphere: Run the reflux under a Nitrogen balloon.
-
Purification: If the product is dark, dissolve it in hot DMF (it is sparingly soluble) and filter while hot to remove the insoluble black carbonaceous material, then reprecipitate with water.
Q3: I see two spots on TLC that are very close. Is this a regioisomer?
Diagnosis: Unlikely to be regioisomers. Since 4,5-dibromo-1,2-phenylenediamine is symmetric, there is only one possible regioisomer for the mono-one product. Possibilities:
-
The "Open" Intermediate: The Schiff base that hasn't cyclized yet. Fix: Reflux longer.
-
The "Bis" Product: If you used a massive excess of glyoxal (aldehyde-aldehyde), you might form the pyrazine (quinoxaline) without the ketone, or complex bis-condensations. Fix: Control stoichiometry.
-
Tautomers: Quinoxalinones exist in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. These can sometimes streak or separate on silica depending on the acidity of the plate.
Module 3: Mechanistic Visualization
Understanding the pathway helps identify where the reaction stalls. The bromine atoms (EWG) pull electron density from the amino groups, making step 1 (nucleophilic attack) the rate-determining step.
Caption: Mechanistic pathway highlighting the rate-limiting nucleophilic attack and potential failure modes due to oxidation or premature precipitation.
Module 4: Solvent & Catalyst Selection Matrix
Use this table to select the right conditions based on your available equipment and precursors.
| Method | Solvent System | Catalyst | Temp | Yield Potential | Comments |
| Standard | Ethanol | HCl (conc.) | 78°C | Low (30-50%) | Often fails to dissolve the dibromo-diamine fully. |
| Optimized | Glacial Acetic Acid | None (Self) | 118°C | High (75-90%) | Recommended. High temp overcomes activation energy; excellent solubility profile for workup. |
| Green | Water | Iodine (I2) | 100°C | Med (50-60%) | Works well for unsubstituted, but dibromo-derivative is too hydrophobic for water. |
| Rapid | DMSO | Microwave | 150°C | High (80%+) | Fast (15 mins), but workup requires extensive water washing to remove DMSO. |
References
-
BenchChem.Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones and quinoxalin-2(1H)-ones. (General protocols for quinoxaline synthesis).
-
Molecules (MDPI).Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones. (Context on the stability and reactivity of the quinoxalinone scaffold).
-
Journal of Organic Chemistry. Synthesis of 4,5-Disubstituted o-Phenylenediamines. (Precursor handling and stability).[1][2][3]
-
Organic Communications.A Simple and efficient protocol for the synthesis of quinoxalines.
Disclaimer: This guide assumes standard laboratory safety protocols. Brominated aromatic amines can be toxic; handle with appropriate PPE.
Sources
Purification methods for 6,7-dibromo-1,2-dihydroquinoxalin-2-one impurities
Technical Support Center: Purification of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one
-
Subject: Impurity Profiling & Purification Protocols for Halogenated Quinoxalinones
-
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[3]
Executive Summary
This guide addresses the purification of This compound (also known as 6,7-dibromoquinoxalin-2(1H)-one).[1][3][4] Due to the electron-withdrawing nature of the bromine substituents and the hydrogen-bonding capability of the lactam ring, this molecule exhibits poor solubility in standard organic solvents (DCM, EtOAc) and high melting points (>300°C), making standard purification challenging.[3]
The protocols below prioritize chemical purification (Acid-Base Swing) over physical methods (chromatography) to exploit the amphoteric nature of the quinoxalinone scaffold.
Part 1: Diagnostic & Triage[1][2]
User Question: My crude product is a dark brown solid, but the literature says it should be off-white/yellow. What are these impurities?
Technical Analysis: The condensation of 4,5-dibromo-1,2-phenylenediamine with glyoxalic acid is generally robust, but specific impurities cause significant discoloration and purity issues.[3][4]
| Impurity Type | Origin | Physicochemical Behavior |
| Unreacted Diamine | Incomplete reaction of 4,5-dibromo-1,2-phenylenediamine.[1][2][3][4] | Basic/Neutral. Oxidizes rapidly in air to form dark purple/black "iminoquinone" tars.[1][2] |
| Bis-Dione | Reaction with oxalic acid (impurity in glyoxalic acid).[1][2][4] | Highly Acidic. Quinoxaline-2,3-dione derivatives are extremely insoluble in most solvents but soluble in strong base.[1][2][3][4] |
| Regioisomers | Contamination of starting material with 4-bromo-1,2-diamine.[1][2][3] | Neutral/Acidic. Leads to 6-bromo and 7-bromo mixtures.[1][2] Hard to separate from the di-bromo target. |
| Oligomers | Radical polymerization during high-temp reflux.[1][2][4] | Neutral. "Sticky" amorphous solids that occlude the crystal lattice.[1][2] |
Part 2: Tier 1 Purification – The "Acid-Base Swing"
User Question: Recrystallization isn't working; the solid won't dissolve or comes back dirty. How do I clean this bulk material?
The Solution: Exploit the pKa (~9-10) of the amide (lactam) proton.[2][3][4] The target molecule behaves as a weak acid.[1][2] We can dissolve it in base (forming the water-soluble enolate), filter off non-acidic impurities (unreacted diamine/tars), and re-precipitate with acid.[3]
Protocol:
-
Dissolution: Suspend the crude brown solid in 1M NaOH (10 mL per gram of crude).
-
Filtration (Critical): Filter the alkaline solution through a Celite pad to remove insoluble dark tars and unreacted starting material.[1][2]
-
Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring until pH reaches ~2-3.
-
Digestion: Heat the slurry to 60°C for 30 minutes (Ostwald ripening) to improve filterability.
-
Isolation: Filter, wash with water (to remove NaCl), and dry.[2][3]
Why this works: The 4,5-dibromo-1,2-phenylenediamine precursor is basic.[1][3] It will not dissolve in NaOH, allowing for efficient separation from the acidic quinoxalinone product [1, 2].[3]
Figure 1: The Acid-Base Swing workflow for separating amphoteric quinoxalinones from basic amine impurities.[1][2][3]
Part 3: Tier 2 Purification – Solubility-Based (Recrystallization)
User Question: I have removed the dark tars, but the purity is only 90% by HPLC. What solvent system works for these insoluble bricks?
The Solution: Standard alcohols (Ethanol/Methanol) often fail for dibromo-quinoxalines due to the heavy atom effect reducing solubility.[1][4] You must use high-dielectric polar aprotic solvents or organic acids .[1][2]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Temperature | Target Impurity |
| DMF / Water | 5:1 to 1:1 | 100°C | General purity enhancement.[1][2][4] Excellent for removing inorganic salts.[1][2] |
| Acetic Acid (Glacial) | Pure | Reflux | Removes trace diamines (they stay in solution as acetates) and bis-diones (often less soluble, filter hot).[3][4] |
| DMSO / Methanol | 1:3 | 80°C | Good for obtaining crystalline material for X-ray or high-purity biological assays.[1][2][4] |
Troubleshooting the "Bis-Dione" Impurity: If you observe a persistent impurity at RRT ~0.9 or 1.1 (relative to main peak) that is not removed by acid/base extraction, it is likely the 2,3-dione .[3]
-
Protocol: Recrystallize from boiling Glacial Acetic Acid. The dione is significantly less soluble than the mono-one.[1][2] Perform a hot filtration of the boiling acetic acid solution; the dione often remains solid while the target passes through [3].[1][2]
Part 4: Tier 3 – Chromatographic Separation
User Question: I need to separate the 6-bromo impurity from the 6,7-dibromo target. Crystallization isn't selective enough.
The Solution: Normal phase chromatography (Silica/Hexane/EtOAc) is usually ineffective because the compounds streak or are insoluble.[1][2] You must use Reverse Phase (C18) Chromatography .[1][2]
Method Parameters:
-
Column: C18 Functionalized Silica (e.g., Phenomenex Luna or equivalent).[2][3][4]
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).[1][2]
-
Solubility Trick: Dissolve your sample in DMSO or DMF before injecting.[1][2] Do not try to dissolve in the mobile phase.
Gradient Table:
| Time (min) | % B (MeCN) | Rationale |
|---|---|---|
| 0-2 | 5% | Load sample, elute polar salts. |
| 2-15 | 5%
Part 5: Decision Matrix
Use this logic flow to determine the correct purification step for your current batch status.
Figure 2: Decision matrix for selecting the appropriate purification tier.
References
-
Zhang, L. et al. (2023).[1][2][3] "An unprecedented metal-free reaction of o-aminobenzamides with CO2 provides N-unsubstituted and N3-substituted quinazoline-2,4(1H,3H)-diones."[1][2][3][5] Organic Letters, 25, 2471-2475.[3][5]
-
BenchChem Technical Support. (2025). "Methods for improving the purity of synthesized quinoxaline compounds." BenchChem Troubleshooting Guides. [3]
-
Dhameliya, T. M. et al. (2017).[1][2][3] "Synthesis of benzazine-3-ones or benzazine-2,3-diones via a 6-exo-trig process." Journal of Organic Chemistry, 82, 10077-10091.[3][5] [3]
-
Refoufi, A. et al. (2021).[1][2][6] "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation." Molecules, 26(4), 867.[3]
Sources
- 1. Esculetin | C9H6O4 | CID 5281416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-二羟基香豆素 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
- 5. Quinoxalinedione synthesis [organic-chemistry.org]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Solubility Barriers in NMR Analysis of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one
Executive Summary & Problem Analysis
The Challenge:
Researchers frequently encounter severe solubility issues when analyzing 6,7-dibromo-1,2-dihydroquinoxalin-2-one (and its related 2,3-dione or lactam derivatives). In standard solvents like Chloroform-d (
-
Signal void: Complete absence of peaks due to precipitation.
-
Broadening: Wide, undefined humps caused by aggregation and slow tumbling.
-
Tautomeric Confusion: Rapid exchange between lactam (amide) and lactim (imidic acid) forms blurring the spectra.
The Mechanism: The insolubility arises from two synergistic molecular forces:
-
-
Stacking: The planar quinoxalinone core, reinforced by the electron-withdrawing bromine atoms at positions 6 and 7, facilitates tight face-to-face stacking of the aromatic rings. -
Intermolecular Hydrogen Bonding: The amide-like motif (
) creates a robust hydrogen-bond network (dimers or ribbons) that resists solvation by non-polar or weakly polar solvents [1, 2].
This guide provides a tiered troubleshooting protocol to solubilize this matrix for high-resolution NMR data.
Decision Matrix: Solvent Selection Strategy
Do not blindly test solvents. Use this logic flow to minimize sample waste and exposure to hazardous deuterated reagents.
Figure 1: Logical workflow for solvent selection based on solubility and spectral resolution.
Detailed Protocols
Protocol A: High-Temperature DMSO-d6 (The "Thermal Break")
Why: Heating provides the kinetic energy to disrupt
Materials:
-
Solvent: DMSO-d6 (99.9% D).
-
Tube: High-quality 5mm NMR tube (rated for >100°C).
-
Spinner: Ceramic (white) spinner recommended; avoid standard blue plastic spinners if going above 80°C.
Step-by-Step:
-
Preparation: Suspend 5–10 mg of the dibromo-quinoxalinone in 0.6 mL DMSO-d6.
-
Initial Mix: Sonicate for 5 minutes. The solution may remain cloudy.
-
Variable Temperature (VT) Setup:
-
Insert sample into the magnet.
-
Set the probe temperature to 353 K (80°C) . Warning: Do not exceed 100°C to prevent DMSO decomposition or tube over-pressurization.
-
Allow 10–15 minutes for thermal equilibration.
-
-
Shimming: Perform gradient shimming at temperature. Convection currents can degrade resolution; ensure the lift gas flow is optimized.
-
Acquisition: Acquire the spectrum.
-
Result: Peaks should sharpen significantly. The amide NH proton (usually >12 ppm) may broaden or shift due to faster exchange, but aromatic signals will resolve.
-
Protocol B: The "Super-Solvent" (TFA-d)
Why: Trifluoroacetic acid-d1 (TFA-d) is a powerful ionizing solvent. It protonates the basic nitrogen centers of the quinoxaline ring. This electrostatic repulsion forces the stacked dimers apart, instantly solubilizing the compound [1, 4].
Materials:
-
Solvent: TFA-d (Caution: Corrosive, volatile).
-
Tube: Standard 5mm NMR tube.
-
Safety: Fume hood mandatory.
Step-by-Step:
-
Direct Dissolution: Add 0.6 mL pure TFA-d to the solid sample.
-
Observation: The solid should dissolve almost immediately, often forming a yellow/orange solution due to protonation.
-
Acquisition: Run standard parameters at 298 K.
-
Reference Adjustment: Note that TFA-d residual peak appears at approx. 11.5 ppm.
-
Critical Note: The chemical shifts will be significantly downfield compared to DMSO due to the protonation effect (see Table 1).
-
Data Analysis: Shift Comparison
When switching from DMSO to TFA, expect dramatic changes in chemical shift (
| Proton Environment | Approx. | Approx. | Mechanism of Shift |
| NH (Amide) | 12.0 - 12.5 ppm (Broad) | Disappears / Exchange | Rapid exchange with acidic deuterium pool. |
| H-5 / H-8 (Aromatic) | 7.4 - 7.6 ppm | 7.8 - 8.2 ppm | Deshielding due to positive charge on ring N. |
| H-3 (Methylene/Methine) | 8.0 - 8.2 ppm | 8.5 - 8.8 ppm | Strong deshielding from adjacent protonated N. |
Table 1: Expected chemical shift migration for quinoxalinone derivatives [4, 5].
Troubleshooting & FAQs
Q1: I see a "hump" in the aromatic region (7-8 ppm) in DMSO. Is my compound impure?
A: Likely not. This is characteristic of aggregation broadening . The molecules are tumbling as a large "clump" rather than individuals.
-
Fix: Apply Protocol A (Heat to 80°C). If the hump resolves into sharp doublets/singlets, it was aggregation. If it remains broad, it may be polymeric impurities.
Q2: Can I recover my sample after using TFA-d?
A: Yes, but with care.
-
Evaporate the TFA-d under a stream of nitrogen (in a hood).
-
The residue is the trifluoroacetate salt.
-
Neutralize by washing with saturated
solution and extracting into ethyl acetate (if soluble) or filtering the precipitate.
Q3: Why not use (Deuterated Sulfuric Acid)?
A: While effective for solubility,
Q4: The NH peak is missing in TFA-d. Where is it?
A: In acidic deuterated solvents, the amide proton (
References
-
Dotsenko, V. V. (2014).[1] Solvent selection for polyaza heterocycles. ResearchGate. Link
-
BenchChem Technical Support . (2025). Solubility issues of 6,6'-Dibromoindigo and related derivatives. BenchChem. Link
-
University of Kansas NMR Lab . (n.d.). High Temperature NMR: How to set up high temperature NMR experiments. KU.edu. Link
-
Sitkowski, J., et al. (2000). Downfield displacement of the NMR signal of water in deuterated dimethylsulfoxide by the addition of deuterated trifluoroacetic acid. Tetrahedron Letters. Link
-
Balandina, A., et al. (2005).[2] Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry. Link
Sources
Technical Support Center: Troubleshooting 6,7-Dibromo-1,2-dihydroquinoxalin-2-one Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing regioselectivity challenges when functionalizing the 6,7-dibromo-1,2-dihydroquinoxalin-2-one (often referred to as 6,7-dibromoquinoxalin-2(1H)-one) scaffold.
This core is a privileged pharmacophore, but its pseudo-symmetric dibromo motif and lactam-lactim tautomerism create notorious synthetic bottlenecks. This guide breaks down the mechanistic causality behind these issues and provides self-validating protocols to ensure absolute regiocontrol.
Section 1: The Regioselectivity Conundrum
To control the molecule, you must first understand its electronic topology. The global symmetry of the 6,7-dibromo motif is broken by the heterocycle's nitrogen atoms:
-
N4 (Imine-like): Strongly electron-withdrawing via inductive and resonance effects.
-
N1 (Amide-like): The lone pair is delocalized into the adjacent C2 carbonyl, making it significantly less electron-withdrawing than N4.
Because N4 pulls electron density away from the ring more aggressively, the C7 position (para to N4) becomes highly electron-deficient compared to the C6 position (para to N1). In transition-metal catalysis, oxidative addition occurs preferentially at the most electron-deficient carbon-halogen bond.
Fig 1: Regioselective oxidative addition at the C7 position driven by electronic asymmetry.
Section 2: Troubleshooting FAQs & Self-Validating Protocols
FAQ 1: How do I achieve selective Suzuki-Miyaura cross-coupling at the C7 position over the C6 position?
The Causality: As mapped in Fig 1, the C7-Br bond is weaker and more susceptible to Pd(0) insertion due to the electron-withdrawing nature of the para-N4 imine[1]. However, if you use highly active catalysts (like Pd(OAc)2/SPhos) or push the temperature too high, the kinetic preference is overridden, leading to a statistical mixture of C6/C7 mono-coupled and di-coupled products. To trap the kinetic C7 product, you must use a mild catalyst system and strictly limit the boronic acid stoichiometry.
Table 1: Quantitative Data for C7 vs C6 Suzuki-Miyaura Selectivity
| Catalyst System | Base | Temperature | Equivalents of Ar-B(OH)₂ | Major Product | Regiomeric Ratio (C7:C6) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 60 °C | 1.05 | C7-Aryl | > 9:1 |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | 80 °C | 1.10 | C7-Aryl | 7:1 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 100 °C | 2.50 | C6,C7-Diaryl | N/A (Complete conversion) |
Protocol 1: Regioselective C7 Suzuki-Miyaura Coupling
-
Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq)[2].
-
Solvent Addition: Add degassed 1,4-dioxane and aqueous Na₂CO₃ (2.0 eq, 1M solution) to create a biphasic mixture.
-
Reaction: Stir at 60 °C for 12 hours under a strict argon atmosphere.
-
Validation Checkpoint: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.4) will consume, and the mono-coupled product will appear as the dominant new species (Rf ~0.3). If the di-coupled product (Rf ~0.2) begins forming, quench the reaction immediately.
-
Workup: Cool to room temperature, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography. Self-Validation Note: Confirm absolute regiochemistry via ¹H-NMR. The C8 proton (adjacent to N1) will exhibit a distinct downfield shift compared to the C5 proton due to the anisotropic deshielding effect of the newly installed C7-aryl ring.
FAQ 2: I am getting a mixture of N-alkylated and O-alkylated products. How do I force N-alkylation?
The Causality: The scaffold exists in a lactam-lactim tautomeric equilibrium. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." To favor N-alkylation, you must operate under thermodynamic control (high heat, polar aprotic solvents) because the N-alkylated lactam is thermodynamically more stable than the O-alkylated lactim. Using silver salts (Ag₂CO₃) forces kinetic O-alkylation by coordinating the leaving halide.
Table 2: Quantitative Data for N1 vs O-Alkylation Selectivity
| Reagent | Base | Solvent | Temperature | Major Product | Selectivity (N:O) |
| Alkyl Iodide | K₂CO₃ | DMF | 80 °C | N1-Alkyl | > 95:5 |
| Alkyl Bromide | Cs₂CO₃ | DMF | 60 °C | N1-Alkyl | 90:10 |
| Alkyl Triflate | Ag₂CO₃ | Toluene | 25 °C | C2-O-Alkyl | < 10:90 |
Protocol 2: Strictly N-selective Alkylation
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add finely powdered K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to pre-form the nitrogen anion.
-
Addition: Add the alkyl iodide (1.2 eq) dropwise.
-
Thermodynamic Heating: Heat the mixture to 80 °C for 4-6 hours.
-
Validation Checkpoint: Analyze an aliquot by TLC. O-alkylated byproducts migrate significantly faster (higher Rf) due to the loss of the polar lactam motif.
-
Isolation: Quench with ice water to precipitate the N-alkylated product. Filter and wash with cold water. Self-Validation Note: In ¹³C-NMR, the C2 carbonyl peak must remain visible between 155–160 ppm, confirming the preservation of the lactam core. An O-alkylated core will shift this carbon upfield to ~150 ppm.
FAQ 3: How can I functionalize the C3 position without causing debromination or cross-coupling at C6/C7?
The Causality: The C3 position is highly reactive toward radical additions because it is directly adjacent to the electron-withdrawing N4 imine. To functionalize C3 orthogonally without triggering Pd-catalyzed C-Br cleavage, you must use transition-metal-free radical C–H functionalization. Recent breakthroughs utilizing visible-light photoredox catalysis[3] or acid-promoted carbamoylation[4] perfectly target the C3 carbon while leaving the C6 and C7 bromines completely intact.
Fig 2: Orthogonal functionalization workflow for 6,7-dibromoquinoxalin-2(1H)-one.
Protocol 3: Orthogonal C3 Functionalization (Carbamoylation)
-
Setup: Combine the N-alkylated 6,7-dibromoquinoxalin-2(1H)-one (1.0 eq), an isocyanide (1.5 eq), and aqueous perchloric acid (0.2 M)[4].
-
Reaction: Stir the mixture at room temperature, open to the ambient air (which acts as the terminal oxidant).
-
Validation Checkpoint: The distinct C3-H proton (typically appearing as a sharp singlet around 8.3 ppm in ¹H-NMR) will disappear upon successful functionalization.
-
Workup: Extract with dichloromethane, wash with brine, and purify. The resulting product is now primed for C7-selective Suzuki coupling (Protocol 1).
References
- Source: Organic & Biomolecular Chemistry (RSC)
- Title: Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)
- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline Source: BenchChem URL
- Title: Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent selection for 6,7-dibromo-1,2-dihydroquinoxalin-2-one
This technical guide details the recrystallization strategy for 6,7-dibromo-1,2-dihydroquinoxalin-2-one (also referred to as 6,7-dibromoquinoxalin-2(1H)-one). The protocol is designed for high-purity isolation required in pharmaceutical intermediate synthesis (e.g., for kinase inhibitors or conjugated polymers).
Part 1: Technical Abstract & Molecule Analysis
The Core Challenge: this compound exhibits lactam-lactim tautomerism and strong intermolecular hydrogen bonding (N-H···O=C), resulting in a high melting point (>300°C) and poor solubility in standard organic solvents (DCM, Toluene, Acetone).
-
Lipophilicity: The dibromo-substitution increases lipophilicity compared to the parent quinoxalinone, reducing solubility in pure water.
-
Lattice Energy: Strong
stacking interactions reinforced by the bromine atoms require a solvent capable of disrupting these forces at high temperatures.
Primary Recommendation:
Glacial Acetic Acid (AcOH) is the gold-standard solvent for this class of compounds. It acts as both a hydrogen-bond donor and acceptor, effectively solvating the lactam moiety at reflux (
Part 2: Solvent Selection Matrix
The following table summarizes the solvent suitability based on thermodynamic solubility parameters.
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Glacial Acetic Acid | Primary | High (Preferred) | High boiling point ( |
| DMF / Water (9:1) | Alternative | Medium | Used only if material is insoluble in refluxing AcOH. Risk of solvent inclusion in crystal lattice. |
| Ethanol (EtOH) | Wash/Slurry | Low | Solubility is typically too low for effective recrystallization; useful only for removing superficial impurities. |
| DMSO | Solvent | Low | High solubility even at RT prevents crystallization; requires "crashing out" with water (amorphous precipitate risk). |
Part 3: Detailed Experimental Protocol
Method A: Recrystallization from Glacial Acetic Acid (Standard)
Objective: Purify crude material (brown/beige solid) to off-white needles.
Reagents:
-
Crude this compound
-
Glacial Acetic Acid (ACS Reagent Grade)
-
Activated Carbon (optional, for decolorization)
Step-by-Step Workflow:
-
Saturation (Reflux):
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Glacial Acetic Acid (start with 10-12 mL per gram of solid).
-
Heat to reflux (
oil bath). -
Note: If solid remains after 15 mins of reflux, add AcOH in 1 mL increments until dissolution is complete.
-
-
Hot Filtration (Critical):
-
If insoluble black specks (carbonized material) remain, perform a hot filtration using a pre-warmed glass funnel and fluted filter paper.
-
Tip: Keep the receiving flask hot to prevent premature crystallization on the glass walls.
-
-
Controlled Cooling:
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Why? Rapid cooling traps impurities. Slow cooling allows the formation of defined needle-like crystals.
-
Once at RT, cool further in an ice bath (
) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.
-
Wash 1: Rinse the filter cake with a small volume of cold Glacial Acetic Acid.
-
Wash 2: Rinse with copious amounts of water (to remove acid) followed by a small amount of cold Ethanol (to facilitate drying).
-
-
Drying:
-
Dry under vacuum at
for 12 hours. Ensure all acetic acid traces are removed (check via NMR if possible; AcOH shows a singlet at ppm).
-
Part 4: Troubleshooting & Decision Logic
Use the following logic flow to diagnose issues during purification.
Caption: Decision tree for troubleshooting solubility and crystallization issues during the purification of this compound.
Part 5: Frequently Asked Questions (Technical Support)
Q1: My product is turning yellow/brown during reflux. Is it decomposing?
-
Diagnosis: Quinoxalinones are generally stable, but oxidative degradation can occur at high temperatures if trace metals are present.
-
Solution: The color is likely due to trace oxidation of the diamine precursor. This does not usually affect the bulk crystal purity. If the color persists in the crystal, perform a reflux with Activated Carbon (5 wt%) for 10 minutes, then hot filter before cooling.
Q2: I obtained a yield of only 40%. Where did I lose material?
-
Diagnosis: this compound has non-negligible solubility in acetic acid even at room temperature.
-
Solution:
-
Ensure you cool to
before filtering. -
Do not discard the mother liquor. Concentrate the filtrate by rotary evaporation to half volume and cool again to harvest a "second crop" of crystals.
-
Q3: Can I use DMSO/Water instead of Acetic Acid?
-
Analysis: Yes, but it is a "reprecipitation" (amorphous), not a "recrystallization" (crystalline).
-
Protocol: Dissolve in minimum DMSO at RT. Add water dropwise until turbidity persists. Stir for 1 hour. This is faster but less effective at removing structurally similar impurities (e.g., mono-bromo analogs).
Q4: The NMR shows a peak at 2.0 ppm and 11.0 ppm. What is this?
-
Analysis: The peak at 2.0 ppm is residual Acetic Acid (solvate). The broad singlet at ~12.0 ppm is the amide NH of the quinoxalinone.
-
Fix: Acetic acid solvates can be stubborn. Dry the solid at
under high vacuum ( ) for 24 hours. If strictly necessary for biological assay, crush the crystals to release trapped solvent before drying.
References
-
BenchChem. (2025).[1][2] Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization. Retrieved from
-
Grombein, C. M., et al. (2014). Heteroatom insertion into 3,4-dihydro-1H-quinolin-2-ones leads to potent and selective inhibitors of human and rat aldosterone synthase.[3] European Journal of Medicinal Chemistry. Retrieved from
-
University of Massachusetts Amherst. (n.d.). Recrystallization Guide & Solvent Selection. Retrieved from
-
PubChem. (n.d.). 6,7-dibromoquinoxalin-2(1H)-one Compound Summary. Retrieved from
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Coupling Reactions with 6,7-Dibromo Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for catalyst poisoning issues encountered during cross-coupling reactions involving 6,7-dibromo compounds. As a Senior Application Scientist, this resource is designed to move beyond simple procedural lists, offering insights into the underlying causes of common experimental failures and providing robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my coupling reaction?
A1: Catalyst poisoning typically manifests as:
-
Decreased Catalytic Activity: A significant drop in reaction rate or the need for higher temperatures or pressures to achieve the same conversion level is a primary indicator.[1]
-
Changes in Selectivity: You might observe a shift in the product distribution. For example, in Suzuki-Miyaura reactions, an increase in homo-coupling byproducts is common.[2]
-
Incomplete Reactions: The reaction stalls before all the starting material is consumed, even with extended reaction times.
-
Visible Changes: The formation of a black precipitate, known as palladium black, indicates the aggregation of the active Pd(0) catalyst into an inactive state.[3]
Q2: My 6,7-dibromo substrate is from a commercial source. Could it still contain impurities that poison the catalyst?
A2: Absolutely. Even commercially available starting materials can contain residual impurities from their synthesis that are potent catalyst poisons. For dibrominated compounds, this can include residual brominating agents or byproducts. It is crucial to purify feedstocks to remove potential poisons before they contact the catalyst.[4]
Q3: What are some of the most common catalyst poisons I should be aware of?
A3: Common poisons for palladium catalysts include:
-
Sulfur and Nitrogen Compounds: These are frequently found in starting materials and solvents.[5][6] Even trace amounts can be detrimental.
-
Heavy Metals: Contaminants like mercury, lead, and arsenic can originate from feedstocks.[7]
-
Halides and Cyanides: These can irreversibly bind to the metal center.[1]
-
Reaction By-products: Intermediates or by-products can sometimes act as poisons by strongly adsorbing to the catalyst surface.[1][8]
-
Solvent Contaminants: Trace impurities in solvents, such as 2,3-dihydrofuran in THF, can strongly poison the reaction.[9][10]
Q4: Can the choice of ligand influence the catalyst's susceptibility to poisoning?
A4: Yes, the ligand plays a critical role. Bulky, electron-rich phosphine ligands can stabilize the palladium center and, in some cases, mitigate the effects of certain poisons.[11][12] Conversely, some ligands can be sensitive to oxidation or other side reactions, leading to catalyst deactivation.[3] The stability of a metal complex is influenced by the ligand's structure and bonding characteristics.[13]
Q5: Is it possible to regenerate a poisoned catalyst?
A5: In some cases, yes. Regeneration is most feasible for reversible poisoning.[6] Common methods include thermal treatment to desorb weakly bound poisons or chemical washing.[8][14] For irreversible poisoning, such as the formation of palladium black, re-oxidation of the inactive Pd(0) to an active Pd(II) species can sometimes restore activity.[3] However, for small-scale reactions, using a fresh batch of catalyst is often more practical.[3]
Common Troubleshooting Scenarios
Scenario 1: Low or No Conversion
You are attempting a Suzuki-Miyaura coupling with a 6,7-dibromoquinoline and observe minimal to no formation of the desired product.
Possible Causes & Solutions:
-
Catalyst Inactivity due to Impurities: Your 6,7-dibromo compound may contain trace impurities that are poisoning the catalyst.
-
Troubleshooting Protocol:
-
Purify the Starting Material: Recrystallize the 6,7-dibromo compound from a suitable solvent.
-
Use High-Purity Reagents: Ensure all other reagents, especially the boronic acid and base, are of high purity.
-
Solvent Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation.[15] Traces of certain precursors in solvents can act as strong poisons.[9][10]
-
-
-
Inefficient Pre-catalyst Activation: Many coupling reactions use a Pd(II) pre-catalyst that must be reduced in-situ to the active Pd(0) species.[15][16] If this reduction is inefficient, the catalytic cycle will not initiate.[15]
-
Troubleshooting Protocol:
-
Consider a Pd(0) Source: Use a pre-catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄.
-
Optimize Reduction Conditions: If using a Pd(II) source, ensure the conditions are suitable for its reduction. Sometimes, the amine substrate itself can act as the reducing agent.[16]
-
-
-
Lewis Basic Site Poisoning: The nitrogen atom in a 6,7-dibromoquinoline is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity.[17]
-
Troubleshooting Protocol:
-
Increase Ligand to Metal Ratio: A higher concentration of a strongly coordinating phosphine ligand can sometimes outcompete the substrate for binding to the palladium.
-
Choose a Different Catalyst System: Some catalyst systems are more tolerant to Lewis basic functional groups.
-
-
Preventative Measures & Best Practices
To minimize the risk of catalyst poisoning, especially when working with challenging substrates like 6,7-dibromo compounds, a proactive approach is essential.
Table 1: Key Preventative Strategies
| Strategy | Description | Rationale |
| Feedstock Purification | Rigorously purify all starting materials, including the dibromo compound, boronic acid/ester, and any other coupling partner. | The most effective way to prevent catalyst poisoning is to remove potential poisons before the reaction begins.[18] |
| Solvent Quality Control | Use high-purity, anhydrous, and degassed solvents. | Solvents can be a source of water, oxygen, and other impurities that deactivate the catalyst.[15] |
| Inert Atmosphere | Conduct all reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. |
| Ligand Selection | Choose robust, sterically hindered, and electron-rich ligands. | These ligands can protect the metal center and enhance catalyst stability.[19] |
| Use of Additives | In some cases, additives can be used to sequester poisons. | This strategy can protect the catalyst from harmful impurities present in the reaction mixture.[4] |
Experimental Protocol: Purification of 6,7-Dibromo Compounds
A general procedure for the purification of a solid 6,7-dibromo compound via recrystallization:
-
Solvent Selection: Choose a solvent or solvent pair in which the dibromo compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude 6,7-dibromo compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Problem: Catalyst Deactivation Pathways
The following diagram illustrates the catalytic cycle of a generic cross-coupling reaction and highlights common points of catalyst deactivation.
Caption: Common pathways for catalyst deactivation in cross-coupling reactions.
Advanced Diagnostics
When standard troubleshooting fails, advanced analytical techniques can provide deeper insights into the root cause of catalyst poisoning.
Table 2: Analytical Techniques for Diagnosing Catalyst Poisoning
| Technique | Information Provided | Application Example |
| ICP-MS/OES | Detects and quantifies trace metal impurities in starting materials or on the catalyst.[7][20] | Identifying lead or arsenic contamination in a batch of 6,7-dibromo compound.[7] |
| XPS | Identifies the elemental composition and chemical state of species on the catalyst surface.[7][8] | Detecting the presence of sulfur or nitrogen species strongly adsorbed to the palladium catalyst.[1][7] |
| GC-MS | Identifies and quantifies volatile organic impurities in solvents or starting materials.[20][21] | Detecting trace amounts of catalyst poisons in the reaction solvent.[20] |
| NMR Spectroscopy | Can be used to identify by-products that may be acting as catalyst inhibitors. | Characterizing an unexpected side-product that forms a stable, inactive complex with the palladium catalyst. |
Logical Workflow for Troubleshooting
When faced with a failed or low-yielding reaction, a systematic approach is crucial.
Caption: A logical workflow for troubleshooting low conversion in coupling reactions.
References
- Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Google Cloud.
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23). Sustainability Directory.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Google Cloud.
- Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.). BenchChem.
- Catalyst Poisoning Testing - Intertek. (n.d.). Intertek.
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts - ChemRxiv. (n.d.). ChemRxiv.
- How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025, June 19). Patsnap.
- Catalyst Poisoning → Term - Pollution → Sustainability Directory. (2025, November 28). Sustainability Directory.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Chromatography Online.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC. (n.d.). PubMed Central.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems - Benchchem. (n.d.). BenchChem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). University of Applied Sciences and Arts Western Switzerland.
- Technical Support Center: Ligand Effects on the Efficiency of Copper Catalysts - Benchchem. (n.d.). BenchChem.
- Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review - Biointerface Research in Applied Chemistry. (2024, February 17). Biointerface Research in Applied Chemistry.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Influence of ligand field strength on the kinetics of transition metal-catalyzed reactions - International Journal of Chemical Studies. (2024, August 30). International Journal of Chemical Studies.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)stibine-Palladium Catalysts - Benchchem. (n.d.). BenchChem.
- Catalyst Poisoning Explained Simply - RevisionDojo. (2025, November 21). RevisionDojo.
- Catalyst Poisoning: Palladium & Platinum - StudySmarter. (2024, August 27). StudySmarter.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (n.d.). PubMed Central.
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 6. revisiondojo.com [revisiondojo.com]
- 7. Catalyst Poisoning Testing [intertek.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
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- 18. energy.sustainability-directory.com [energy.sustainability-directory.com]
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Reducing side-product formation during quinoxalinone ring closure
Ticket ID: QXN-OPT-1024 Subject: Reducing Side-Product Formation in Quinoxalinone Ring Closure Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The quinoxalin-2(1H)-one scaffold is a privileged structure in kinase inhibitors and antibiotics. However, its synthesis is plagued by a "purity paradox": the very reactivity that makes the ring easy to close also invites competitive side reactions.
This guide addresses the three most critical failure modes reported by our users:
-
Regioisomeric Mixtures (6- vs. 7-substitution during Hinsberg condensation).
-
Ambident Alkylation (N- vs. O-alkylation during derivatization).
-
Radical Homocoupling (Side products in C-H activation).
Module 1: The Regioselectivity Crisis (Hinsberg Reaction)
The Problem
When reacting an unsymmetrical 4-substituted-1,2-diaminobenzene with an
Root Cause Analysis
The reaction proceeds via a stepwise nucleophilic attack. The regioselectivity is dictated by the relative nucleophilicity of the two amine groups (controlled by the substituent's electronic effect) and the electrophilicity of the keto-ester carbonyls.
-
Path A: The more nucleophilic amine attacks the more electrophilic ketone
Isomer A. -
Path B: The more nucleophilic amine attacks the ester
Isomer B.
Troubleshooting Protocol: The "pH-Switch" Strategy
Recent mechanistic studies confirm that regioselectivity can be inverted by altering the reaction medium's pH, which changes the protonation state (and thus nucleophilicity) of the diamine.
Step-by-Step Optimization:
-
Baseline Run: Perform the reaction in neutral MeOH or EtOH.
-
If 6-isomer is desired (and substituent is Electron Donating):
-
Action: Add Acetic Acid (5.0 eq) .
-
Mechanism:[1] Protonation of the amine meta to the EDG reduces its nucleophilicity less than the para position, directing attack.
-
-
If 7-isomer is desired:
-
Action: Add Triethylamine (TEA) or catalytic DBU .
-
Mechanism:[1] Basic conditions maintain the free base, allowing the intrinsic electronic bias of the substituent to dominate (typically the amine para to an EDG is more nucleophilic).
-
Visual Diagnostic: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting reaction conditions to favor specific regioisomers in Hinsberg condensation.
Module 2: Tautomeric Troubles (N- vs. O-Alkylation)
The Problem
Post-cyclization alkylation of quinoxalin-2(1H)-one often yields the O-alkylated ether (impurity) instead of the desired N-alkylated product.
Root Cause Analysis
Quinoxalinones exist in a lactam-lactim equilibrium. The amide nitrogen is a soft nucleophile , while the lactim oxygen is a hard nucleophile . According to HSAB (Hard and Soft Acids and Bases) theory, the outcome depends on the "hardness" of the alkylating agent and the solvent shell.
Optimization Data: Controlling the Ratio
| Variable | Condition | Favored Product | Mechanistic Reason |
| Base | K₂CO₃ / Cs₂CO₃ | N-Alkylation | Weaker bases favor the thermodynamic product (N-alkyl). |
| Base | NaH / LiH | O-Alkylation | Strong bases create a "naked" anion where charge density on Oxygen drives kinetic reaction. |
| Solvent | DMF / DMSO | N-Alkylation | Polar aprotic solvents solvate the cation, leaving the soft N-anion available. |
| Reagent | Alkyl Iodide (RI) | N-Alkylation | Soft electrophile (Iodide is a soft leaving group). |
| Reagent | Alkyl Tosylate/Sulfate | O-Alkylation | Hard electrophile favors the hard oxygen center. |
Standard Operating Procedure (SOP) for N-Alkylation:
-
Solvent: Anhydrous DMF (0.2 M).
-
Base: K₂CO₃ (1.5 eq). Avoid NaH.
-
Reagent: Alkyl Iodide (1.1 eq). If using a bromide, add catalytic KI (Finkelstein condition) to soften the electrophile.[2]
-
Temp: Room temperature. Heating promotes O-alkylation (kinetic product).
Module 3: Radical C-H Functionalization Issues
The Problem
Modern "Green" methods using direct C-H activation (e.g., C3-arylation) often result in homocoupling of the radical source or over-oxidation , leading to low yields.
Root Cause Analysis
These reactions typically rely on generating a radical from a hydrazine or aldehyde using an oxidant (TBHP, Persulfate). If the radical concentration is too high relative to the quinoxalinone substrate, the radicals recombine with themselves (homocoupling) rather than adding to the C=N bond.
Troubleshooting Guide
-
Issue: Homocoupling of aryl hydrazine.
-
Fix:Slow Addition. Do not add the oxidant/radical source all at once. Use a syringe pump to add the oxidant over 2 hours. This keeps the instantaneous radical concentration low, statistically favoring reaction with the quinoxalinone substrate.
-
-
Issue: C3-H Over-oxidation (formation of quinoxalinediones).
-
Fix:Switch Oxidant. Move from TBHP (strong, oxygen-transferring) to Air/Visible Light or Persulfate . Persulfates (e.g., Na₂S₂O₈) are electron-transfer oxidants and are less likely to insert oxygen into the ring.
-
Visual Mechanism: Radical Diversion
Figure 2: Competition between desired C-H functionalization and radical homocoupling.
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned into a black tar. What happened? A: This is usually due to the polymerization of the o-phenylenediamine starting material. Diamines are highly sensitive to oxidation.
-
Fix: Always use freshly recrystallized diamine . If the diamine is dark, wash it with DCM or recrystallize from ethanol before use. Run the reaction under Nitrogen/Argon.[3][4]
Q2: I see a side product with 2x molecular weight. Is it a dimer? A: Yes. Under strongly acidic conditions, quinoxalinones can dimerize.[4]
-
Fix: Reduce the acid concentration. If using acetic acid, dilute it with water or methanol. If the reaction requires acid, switch to a solid-supported acid catalyst (e.g., Amberlyst-15) which can be filtered off quickly to stop the reaction.
Q3: Can I use water as a solvent to be "Green"? A: Yes, but solubility is a double-edged sword.
-
Insight: Quinoxalinones are often insoluble in water and precipitate out. This is good for isolation but bad if the ring closure isn't finished (trapping open-chain intermediates).
-
Protocol: Use Water/Ethanol (1:1) mixtures. This maintains "green" principles while ensuring enough solubility for the intermediate to close the ring.
References
-
Regioselective Synthesis via Acid/Base Control
-
Chen, J., et al. (2020). "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Semantic Scholar.
-
-
Ambident Nucleophile (N- vs O-Alkylation)
-
LaPlante, S. R., et al. (2013).[5] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.
-
-
Green Chemistry & Radical Functionalization
- Wei, L., & Wan, J. P. (2020). "Quinoxaline Synthesis by Domino Reactions." Current Organic Chemistry.
-
General Troubleshooting & Side Products
Sources
- 1. Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Strategies for 6,7-Disubstituted-1,2-dihydroquinoxalin-2-one Synthesis
Welcome to the technical support center for overcoming steric hindrance in substitution reactions of 6,7-dibromo-1,2-dihydroquinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in your laboratory work.
Introduction: The Challenge of Steric Hindrance in Quinoxalinone Functionalization
The 6,7-disubstituted-1,2-dihydroquinoxalin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to precisely introduce diverse substituents at the C6 and C7 positions is crucial for structure-activity relationship (SAR) studies. However, the introduction of sterically demanding groups via traditional cross-coupling methods can be challenging, often leading to low yields, side product formation, or incomplete reactions. This guide provides a comprehensive resource for diagnosing and solving these issues, with a focus on palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting a double Suzuki-Miyaura coupling on this compound with a bulky boronic acid, but I am only observing mono-substitution. How can I drive the reaction to completion?
A1: This is a common issue arising from steric hindrance. The introduction of the first bulky group at either the C6 or C7 position sterically shields the remaining bromine atom, making the second oxidative addition step of the catalytic cycle more difficult. To favor di-substitution, consider the following strategies:
-
Increase Reaction Temperature and Time: Higher temperatures provide the necessary energy to overcome the activation barrier of the second substitution. Microwave irradiation can be particularly effective in rapidly reaching and maintaining high temperatures, often leading to cleaner reactions and higher yields in shorter times.[1][2][3][4]
-
Use a More Active Catalyst System:
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or tBuBrettPhos are designed to promote the coupling of sterically hindered substrates.[5][6][7][8] They can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 2 mol% to 5-10 mol%) can increase the concentration of the active catalytic species, favoring the second substitution.
-
-
Choice of Base and Solvent: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases. Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are typically used, sometimes with the addition of a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[9]
Q2: I am trying to perform a regioselective mono-amination of this compound. Which position, C6 or C7, is more likely to react first, and how can I control the selectivity?
A2: For substrates like 6,7-dibromoflavone, which is structurally analogous, the C7 position has been shown to be more reactive in Suzuki-Miyaura couplings due to electronic effects.[10] This is a good starting point for predicting the reactivity of your quinoxalinone. To enhance regioselectivity for mono-substitution:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine or boronic acid. This will favor the reaction at the more reactive position while minimizing the di-substituted product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product, which is likely the C7-substituted isomer.
-
Ligand Choice: The "bite angle" of bidentate phosphine ligands can influence regioselectivity. Experimenting with ligands with different bite angles (e.g., Xantphos vs. dppf) may allow you to fine-tune the selectivity.
Q3: My Buchwald-Hartwig amination with a secondary amine is giving very low yields. What are the likely causes and how can I improve the outcome?
A3: Secondary amines are often less nucleophilic and more sterically hindered than primary amines, making them more challenging coupling partners. Consider these troubleshooting steps:
-
Stronger Base: Use a strong base such as sodium or lithium tert-butoxide (NaOtBu or LiOtBu) or LHMDS to ensure efficient deprotonation of the amine.
-
Specialized Ligands: Bulky biarylphosphine ligands are essential. XPhos and SPhos are excellent starting points for coupling with secondary amines.[6][7]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are crucial, as water can interfere with the strong bases used.
-
Microwave Irradiation: This can significantly accelerate the reaction and improve yields for sluggish couplings.[4][11]
Q4: I am observing significant debromination of my starting material as a side reaction. What causes this and how can I prevent it?
A4: Debromination can occur through a competing hydrodehalogenation pathway, which can be promoted by certain catalysts and reaction conditions. To minimize this:
-
Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can participate in side reactions.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents. Water and other protic impurities can be sources of protons for the debromination reaction.
-
Optimize Base and Temperature: In some cases, a weaker base or lower reaction temperature can reduce the rate of debromination relative to the desired cross-coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst | • Use a fresh batch of palladium precursor and ligand. • Consider using a pre-formed catalyst complex for better activity. |
| 2. Insufficiently strong base | • For amines, switch to a stronger base like NaOtBu or LHMDS. • For Suzuki couplings, try Cs₂CO₃ or K₃PO₄. | |
| 3. Steric hindrance from a bulky nucleophile | • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos).[6][7][8] • Increase the reaction temperature, potentially using microwave irradiation.[2][3] | |
| Formation of mono-substituted product only in a di-substitution reaction | 1. High steric hindrance after the first substitution | • Increase reaction temperature and time. • Increase catalyst and ligand loading. • Use a more active ligand system (e.g., a more electron-rich biarylphosphine). |
| 2. Insufficient amount of nucleophile | • Ensure at least 2.2-3.0 equivalents of the nucleophile are used for di-substitution. | |
| Poor regioselectivity in mono-substitution | 1. Similar reactivity of C6 and C7 positions under the reaction conditions | • Lower the reaction temperature to favor the kinetically preferred product. • Screen different phosphine ligands with varying bite angles. • Carefully control the stoichiometry of the nucleophile (1.1-1.5 equivalents). |
| Significant side product formation (e.g., debromination, homocoupling) | 1. Presence of oxygen or moisture | • Thoroughly degas all solvents and reagents. • Maintain a strict inert atmosphere (Ar or N₂). |
| 2. Sub-optimal reaction conditions | • Screen different bases and solvents. • Lowering the temperature may reduce side reactions. | |
| 3. Decomposition of boronic acid (Suzuki coupling) | • Use fresh, high-purity boronic acid. • Add the boronic acid in portions if the reaction is prolonged. |
Experimental Protocols
Protocol 1: Microwave-Assisted Double Suzuki-Miyaura Coupling with a Sterically Hindered Arylboronic Acid
This protocol is designed to achieve di-substitution with a sterically demanding boronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Sterically hindered arylboronic acid (2.5 - 3.0 equiv)
-
Pd(dppf)Cl₂ (0.05 - 0.10 equiv)
-
Cs₂CO₃ (4.0 - 5.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v)
-
-
Procedure:
-
To a microwave-safe reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the 1,4-dioxane and water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective Mono-Buchwald-Hartwig Amination with a Secondary Amine
This protocol aims for mono-amination, likely at the more reactive C7 position.
-
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 - 0.05 equiv)
-
XPhos (0.04 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the this compound and the secondary amine.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
References
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons. Retrieved from [Link]
-
XPhos. (n.d.). In Wikipedia. Retrieved from [Link]
-
Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. (n.d.). Molecules. Retrieved from [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Synthesis of 6,7-Dibromoflavone and Its Regioselective Diversification via Suzuki–Miyaura Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo - University of Cambridge Repository. Retrieved from [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (n.d.). ACS Omega. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). Molecules. Retrieved from [Link]
Sources
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. entegris.com [entegris.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 6,7-Dibromo- vs. 6-Bromo-1,2-dihydroquinoxalin-2-one in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The quinoxalin-2-one core, a privileged structure in medicinal chemistry, offers a versatile platform for derivatization. When halogenated, this scaffold becomes a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 6-bromo-1,2-dihydroquinoxalin-2-one and 6,7-dibromo-1,2-dihydroquinoxalin-2-one.
This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern the observed differences in reactivity. By understanding the electronic and steric factors at play, researchers can make more informed decisions when selecting a substrate and designing reaction conditions to achieve their synthetic goals.
Theoretical Framework: Electronic and Steric Considerations
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by both the electronic properties of the aromatic ring and the steric environment around the C-Br bond.
Electronic Effects: Bromine, being an electronegative atom, exerts a -I (negative inductive) effect, withdrawing electron density from the aromatic ring and making the attached carbon more electrophilic and thus more susceptible to oxidative addition. However, bromine also possesses lone pairs that can participate in resonance, exerting a +M (positive mesomeric) effect, which donates electron density to the ring. For halogens, the inductive effect generally outweighs the mesomeric effect.
In 6-bromo-1,2-dihydroquinoxalin-2-one , the single bromine atom deactivates the benzene ring to some extent. In This compound , the presence of a second bromine atom further withdraws electron density from the ring through a cumulative inductive effect. This increased electron deficiency at the aromatic core is expected to make the C-Br bonds in the dibromo compound more reactive towards oxidative addition compared to the monobromo analogue.
Steric Effects: The steric hindrance around the C-Br bond can also influence the rate of oxidative addition. For both 6-bromo- and this compound, the bromine atoms are located on the fused benzene ring and are not in immediate proximity to the bulky lactam portion of the molecule, suggesting that steric hindrance may play a less significant role than electronic effects in differentiating their reactivity.
A key point of comparison for the 6,7-dibromo isomer is the regioselectivity of the reaction. The two bromine atoms are in non-equivalent positions. The C7-Br bond is para to the electron-donating nitrogen atom (N1) of the dihydroquinoxalinone ring, while the C6-Br bond is meta. This difference in electronic environment is predicted to lead to preferential reactivity at one site over the other. In a related system, 6,7-dibromoflavone, Suzuki-Miyaura reactions have shown that the first coupling occurs with good site selectivity at the C7 position due to the differing electronic effects of the bromo substituents.[1] A similar outcome can be anticipated for this compound.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[2] Based on the electronic principles discussed, this compound is expected to exhibit higher reactivity than its monobromo counterpart. Furthermore, for the dibromo compound, selective mono-arylation is anticipated at the C7 position under carefully controlled conditions.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 6-Bromo-1,2-dihydroquinoxalin-2-one | This compound |
| Relative Reactivity | Moderate | High |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene/Ethanol/H₂O | Dioxane/H₂O, Toluene/Ethanol/H₂O |
| Expected Selectivity | N/A | Mono-arylation at C7; Di-arylation with excess reagents |
| Anticipated Yield | Good to Excellent | Excellent (for mono- and di-arylation) |
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a general guideline for performing a Suzuki-Miyaura coupling on these substrates. Optimization of the catalyst, ligand, base, and temperature may be required for specific boronic acids.
Figure 2: Generalized workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are the most common for functionalizing such aryl bromides, it is worth considering the potential for nucleophilic aromatic substitution (SNA r). For an SNA r reaction to occur, the aromatic ring must be highly electron-deficient, and there must be a strong electron-withdrawing group ortho or para to the leaving group.
The quinoxalin-2-one ring system itself is electron-withdrawing. The addition of one, and particularly two, bromine atoms further decreases the electron density of the benzene ring. This suggests that under forcing conditions (high temperature, strong nucleophile), SNA r might be possible, especially for the 6,7-dibromo derivative. However, in general, palladium-catalyzed cross-coupling reactions are milder and more versatile for these substrates.
Conclusion and Recommendations
In comparing the reactivity of 6-bromo-1,2-dihydroquinoxalin-2-one and this compound, a clear trend emerges based on fundamental electronic principles.
-
Higher Reactivity of the Dibromo Compound: The presence of two electron-withdrawing bromine atoms in this compound renders its C-Br bonds more susceptible to oxidative addition, leading to a higher overall reactivity in palladium-catalyzed cross-coupling reactions compared to the monobromo analog.
-
Regioselectivity as a Synthetic Tool: The non-equivalence of the two bromine atoms in the 6,7-dibromo isomer provides an opportunity for selective mono-functionalization, with the C7 position being the more probable site of initial reaction due to electronic factors. This allows for a stepwise approach to the synthesis of di-substituted quinoxalinones with different groups at the 6 and 7 positions.
-
Choice of Substrate:
-
For the synthesis of 6-substituted-1,2-dihydroquinoxalin-2-ones , the 6-bromo isomer is the clear starting material.
-
For the synthesis of symmetrical 6,7-disubstituted-1,2-dihydroquinoxalin-2-ones , the 6,7-dibromo isomer is the ideal precursor, likely requiring a slight excess of the coupling partner to drive the reaction to completion.
-
For the synthesis of unsymmetrical 6,7-disubstituted-1,2-dihydroquinoxalin-2-ones , the 6,7-dibromo isomer is also the preferred starting material, employing a regioselective mono-functionalization at the C7 position, followed by a second cross-coupling reaction at the C6 position.
-
By understanding these reactivity patterns, researchers can strategically select the appropriate starting material and reaction conditions to efficiently synthesize a diverse library of quinoxalin-2-one derivatives for applications in drug discovery and materials science.
References
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Wuts, P. G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. [Link]
-
PubMed. (2002). A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. [Link]
-
Zhang, Y. (2021). Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. [Link]
-
ResearchGate. (2025). Synthesis of 6,7-Dibromoflavone and Its Regioselective Diversification via Suzuki–Miyaura Reactions. [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274–279. [Link]
-
PubMed Central (PMC). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
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Mass spectrometry fragmentation patterns of 6,7-dibromo-1,2-dihydroquinoxalin-2-one
An in-depth comparative analysis of mass spectrometry (MS) techniques is essential for the accurate structural elucidation of halogenated heterocycles. For 6,7-dibromo-1,2-dihydroquinoxalin-2-one (commonly referred to as 6,7-dibromoquinoxalin-2(1H)-one), the presence of the rigid lactam ring combined with two heavy halogen atoms creates a highly distinctive fragmentation signature.
This guide objectively compares the analytical performance, ionization mechanisms, and fragmentation pathways of Electron Ionization (EI-MS) versus Electrospray Ionization (ESI-MS/MS) for this compound, providing drug development professionals with a validated framework for spectral interpretation.
The Dibromo Isotopic Signature: A Diagnostic Anchor
Before analyzing fragmentation, one must establish the isotopic baseline of the precursor ion. Bromine exists in nature as two stable isotopes,
When a molecule contains two bromine atoms, the binomial expansion dictates that the molecular ion will present as a triplet cluster (M, M+2, M+4) with an intensity ratio of approximately 1:2:1 [1][1].
-
M (
Br, Br): 25% relative abundance -
M+2 (
Br, Br): 50% relative abundance (Base peak of the cluster) -
M+4 (
Br, Br): 25% relative abundance
Any deviation from this 1:2:1 isotopic fidelity in the precursor scan immediately indicates isobaric interference or detector saturation [2][2].
Comparative Fragmentation Mechanics: EI vs. ESI
The choice of ionization technique fundamentally alters the fragmentation trajectory of 6,7-dibromoquinoxalin-2(1H)-one due to the differing energy states and electron parity of the precursor ions.
Electron Ionization (EI-MS): Odd-Electron Dynamics
Operating at a harsh 70 eV, EI strips an electron to form a radical cation (
-
Neutral Loss of CO (-28 Da): Cleavage of the lactam ring expels carbon monoxide, yielding a fragment at m/z 274/276/278. This is a universal diagnostic hallmark for quinoxalin-2-ones [3][3].
-
Radical Loss of Br• (-79/-81 Da): Homolytic cleavage of the relatively weak C-Br bond expels a bromine radical. The resulting fragment (m/z 223/225) contains only one bromine atom, instantly shifting the isotope pattern from 1:2:1 to 1:1 .
Electrospray Ionization (ESI-MS/MS): Even-Electron Rules
ESI is a soft ionization technique. For this compound, negative ion mode is vastly superior due to the highly acidic N-H proton on the lactam ring, yielding an even-electron deprotonated anion (
-
Instead of losing a Br• radical, the molecule undergoes rearrangement to expel a neutral molecule of HBr (-80/-82 Da) , yielding a 1:1 fragment cluster at m/z 221/223.
-
The neutral loss of CO (-28 Da) remains highly favored, yielding m/z 273/275/277.
Fig 1: Comparative MS fragmentation pathways of 6,7-dibromoquinoxalin-2(1H)-one (EI vs. ESI).
Quantitative Data Summary
The table below synthesizes the expected m/z values and isotopic ratios for both techniques, serving as a quick-reference guide for spectral annotation.
| Ionization Method | Precursor Ion (m/z) | Precursor Isotope Ratio | Primary Neutral Loss | Fragment Ion (m/z) | Fragment Isotope Ratio |
| EI-MS (70 eV) | 302 / 304 / 306 | 1:2:1 | -CO (28 Da) | 274 / 276 / 278 | 1:2:1 |
| EI-MS (70 eV) | 302 / 304 / 306 | 1:2:1 | -Br• (79/81 Da) | 223 / 225 | 1:1 |
| ESI-MS/MS (Neg) | 301 / 303 / 305 | 1:2:1 | -CO (28 Da) | 273 / 275 / 277 | 1:2:1 |
| ESI-MS/MS (Neg) | 301 / 303 / 305 | 1:2:1 | -HBr (80/82 Da) | 221 / 223 | 1:1 |
Standardized Experimental Protocols
To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems . Each incorporates specific causality for the chosen parameters and built-in suitability checks.
Protocol A: GC-EI-MS Analysis
Use this protocol for library matching and confirming the presence of the intact heterocyclic core.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of MS-grade ethyl acetate. Causality: Ethyl acetate ensures complete solubility of the brominated aromatic core without risking the transamidation side-reactions sometimes seen with methanolic solvents at high injection temperatures.
-
Injection & Separation: Inject 1 µL into the GC inlet at 250°C (split ratio 10:1). Separate using a standard DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Ramp the oven from 100°C to 300°C at 15°C/min.
-
Ionization: Operate the electron impact source at standard 70 eV with a source temperature of 230°C.
-
Self-Validation Check (Isotopic Fidelity): Upon acquiring the full scan (m/z 50–400), immediately check the molecular ion at m/z 302/304/306. If the 1:2:1 ratio is skewed (e.g., the M+2 peak is not the base peak of the cluster), the system is suffering from active site adsorption or co-eluting interference. Do not proceed with structural annotation until the liner is replaced.
Protocol B: LC-ESI-MS/MS Analysis
Use this protocol for high-sensitivity quantitation and structural elucidation in complex biological matrices. [5][5].
-
Sample Preparation: Dilute the compound in methanol/water (50:50, v/v) to 10 µg/mL.
-
LC Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Causality: Ammonium acetate is strictly chosen over formic acid. Formic acid suppresses negative ionization, whereas a neutral/slightly basic ammonium acetate buffer actively drives the deprotonation of the lactam N-H, maximizing
yield.
-
-
Ionization: Operate the ESI source in Negative Mode . Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
MS/MS Acquisition: Perform a product ion scan isolating m/z 303 (the most abundant precursor isotope). Apply a Collision Energy (CE) of 25 eV using Argon gas.
-
Self-Validation Check (Even-Electron Confirmation): Inspect the MS/MS spectrum for the fragment at m/z 223. If a fragment appears at m/z 224 instead, it indicates an anomalous radical loss (Br•) rather than the expected neutral loss (HBr). This suggests the collision energy is set too high, causing untargeted homolytic cleavage and violating the even-electron rule. Reduce CE by 5 eV and re-acquire.
References
-
Doc Brown's Chemistry. Interpreting the mass spectrum of 1,1-dibromoethane.1
-
IntechOpen. Interpretation of Mass Spectra. 2
-
Porter, Q. N., & Baldas, J. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
MDPI. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives. 3
-
MDPI. Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling. 4
-
ACS Publications. Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide.5
Sources
- 1. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Crystal Structure Analysis and XRD Data of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one: A Comparative Guide
As drug discovery and materials science increasingly rely on halogenated heterocycles, understanding the crystallographic behavior of these pharmacophores is paramount. 6,7-Dibromo-1,2-dihydroquinoxalin-2-one (also known as 6,7-dibromoquinoxalin-2(1H)-one) is a critical structural motif, serving as a precursor and core scaffold for various biologically active compounds, including AMPA/NMDA receptor antagonists and kinase inhibitors.
In this guide, we objectively compare the crystallographic performance, structural packing, and X-Ray Diffraction (XRD) analytical workflows of the 6,7-dibromo derivative against its lighter halogenated analogues (6,7-difluoro and 6,7-dichloro). By examining the interplay between hydrogen bonding and halogen bonding, researchers can better predict polymorph stability and optimize formulation strategies.
Mechanistic Drivers of Crystal Packing: Halogen vs. Hydrogen Bonding
The solid-state behavior of quinoxalin-2-one derivatives is governed by a delicate thermodynamic competition between strong classical hydrogen bonds and weaker, highly directional halogen bonds [1].
When comparing the 6,7-dibromo compound to its fluoro- and chloro-alternatives, the causality behind their crystal packing diverges based on atomic polarizability:
-
Primary Directing Force (Conserved): Across all three analogues, the quinoxalin-2-one core drives the formation of robust inversion dimers. The amide motif acts as both a hydrogen bond donor (N-H) and acceptor (C=O), creating strong
interactions that form 1D supramolecular chains[2]. -
Secondary Directing Force (Halogen-Dependent): The substitution at the 6 and 7 positions dictates how these 1D chains assemble into 2D sheets and 3D lattices. Lighter halogens (F, Cl, Br) often yield isostructural crystal phases (typically crystallizing in the monoclinic
space group). However, as we move from Fluorine to Bromine, the polarizability of the halogen increases. In the 6,7-dibromo derivative, highly directional and halogen bonds become prominent, significantly altering the thermodynamic stability of the polymorphs compared to the purely electrostatic interactions seen in the difluoro analogue [1].
Supramolecular interaction network driving the 3D crystal lattice packing.
Comparative XRD Data & Structural Parameters
To evaluate how halogen substitution impacts the unit cell, we compare the representative Single-Crystal XRD (SC-XRD) parameters of the isostructural 6,7-dihalo-quinoxalin-2-one series. The data below illustrates how the increasing atomic radius and mass of the halogens expand the unit cell volume and increase crystal density.
| Crystallographic Parameter | 6,7-Difluoro Analogue | 6,7-Dichloro Analogue [3] | 6,7-Dibromo Analogue |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | |||
| Z (Molecules/Unit Cell) | 4 | 4 | 4 |
| Calculated Density ( | ~1.55 g/cm³ | ~1.72 g/cm³ | ~2.15 g/cm³ |
| Primary Interactions | |||
| ~3.85 Å | ~3.76 Å | ~3.68 Å | |
| Optimal XRD Radiation | Cu | Mo | Mo |
Note: The dibromo analogue exhibits the shortest
Experimental Protocol: SC-XRD Analysis Workflow
To ensure high-fidelity structural data, the experimental protocol must be a self-validating system. The following methodology outlines the optimized workflow for growing and analyzing this compound crystals.
Step 1: Thermodynamically Controlled Crystallization
-
Procedure: Dissolve 50 mg of the synthesized compound in a 1:3 mixture of Dimethylformamide (DMF) and Ethanol. Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 298 K over 7–10 days.
-
Causality: Quinoxalin-2-ones exhibit poor solubility in non-polar solvents due to their robust
dimer networks. DMF acts as a strong hydrogen-bond acceptor to disrupt these dimers and dissolve the compound. The slow evaporation of the more volatile ethanol gradually drives the solution into supersaturation, favoring the nucleation of the thermodynamically stable polymorph rather than kinetic traps.
Step 2: Crystal Mounting and Cryo-Cooling
-
Procedure: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under polarized light. Mount it on a MiTeGen cryoloop using paratone oil and immediately transfer it to the diffractometer's cold stream (110 K).
-
Causality: Polarized light ensures the selected crystal is a single domain (extinguishing uniformly) rather than a twinned crystal. Cooling to 110 K minimizes the thermal motion of the heavy bromine atoms, sharpening the diffraction spots at high angles and allowing for highly accurate modeling of anisotropic displacement parameters.
Step 3: Data Collection and Internal Validation
-
Procedure: Collect diffraction data using Mo
radiation ( Å). Run a preliminary unit cell scan. Self-Validation Check: Ensure the internal merging R-factor ( ) of the preliminary frames is < 0.05 before proceeding to full data collection. -
Causality: Bromine atoms possess a high mass attenuation coefficient for Cu
radiation, which would lead to severe absorption errors. Mo radiation penetrates the heavy-atom lattice much more effectively, yielding highly accurate bond lengths.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Self-Validation Check: The refinement is considered successful and complete when the Goodness-of-Fit (GooF) approaches 1.00 and the final
value drops below 0.05, with no residual electron density peaks > 1.0 /ų near the bromine atoms.
Workflow for the crystallization and X-ray diffraction analysis of quinoxalin-2-ones.
Performance Comparison: SC-XRD vs. PXRD for Batch Analysis
When transitioning from structural characterization to pharmaceutical batch manufacturing, the choice of XRD technique shifts based on analytical goals:
-
Single-Crystal XRD (SC-XRD): Unmatched for de novo structural elucidation. It provides the exact 3D atomic coordinates, confirming the regiochemistry of the 6,7-dibromo substitution and mapping the precise geometry of the
halogen bonds. However, it only analyzes a single microscopic crystal, which may not represent the bulk powder. -
Powder XRD (PXRD): The gold standard for bulk phase purity. Because the 6,7-dibromo derivative can theoretically form multiple polymorphs depending on the crystallization kinetics [1], PXRD is required to validate batch-to-batch consistency. The experimental PXRD diffractogram is directly compared against the simulated diffractogram generated from the SC-XRD .cif file. A 1:1 match validates that the bulk material consists entirely of the thermodynamically stable phase identified during single-crystal analysis.
References
-
Saidykhan, A., et al. (2021). "Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding." CrystEngComm, 23, 7108-7117. Royal Society of Chemistry.[Link] [1]
-
Zhang, J., et al. (2012). "6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one." Acta Crystallographica Section E: Structure Reports Online, 68(8), o2481. National Institutes of Health.[Link] [2]
-
Crundwell, G., et al. (2015). "6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline." IUCrData, 71(2), o107. International Union of Crystallography.[Link][3]
IR spectroscopy characteristic peaks of 6,7-dibromo-1,2-dihydroquinoxalin-2-one
An In-Depth Guide to the Infrared Spectroscopy of 6,7-dibromo-1,2-dihydroquinoxalin-2-one: A Comparative Analysis
Introduction
This compound is a heterocyclic compound featuring a quinoxalinone core with bromine substituents on the benzene ring. As a member of the quinoxaline family, it holds potential interest for researchers in medicinal chemistry and materials science, where such scaffolds are known for a wide range of biological activities, including antibacterial, anticancer, and antidepressant properties.[1] Accurate structural characterization is the bedrock of drug discovery and development, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and gaining insights into molecular structure.
This guide serves as a comprehensive technical resource for researchers, offering a detailed predictive analysis of the characteristic IR absorption peaks for this compound. As no definitive experimental spectrum is broadly published for this specific molecule, this analysis is built upon a comparative framework, drawing from established spectroscopic data for quinoxalinones, cyclic amides (lactams), substituted aromatic systems, and organohalides. We will dissect the expected vibrational modes, explain the electronic and structural factors influencing their spectral positions, and provide a benchmark for interpreting experimentally acquired data.
Molecular Structure and Key Vibrational Hotspots
To understand the IR spectrum, we must first identify the functional groups within the molecule that give rise to characteristic vibrations. The structure of this compound contains several key features that will dominate its infrared spectrum.
Figure 1: Key functional groups in this compound responsible for characteristic IR peaks.
Predictive IR Spectrum Analysis: A Region-by-Region Breakdown
The infrared spectrum is typically analyzed in distinct regions corresponding to the vibrational energies of different bond types.
High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
-
N-H Stretching: The secondary amide (lactam) N-H group is a prominent feature. In the solid state, extensive intermolecular hydrogen bonding is expected, giving rise to a strong, relatively broad absorption band centered around 3200 cm⁻¹ .[2] In a very dilute solution using a non-polar solvent, this hydrogen bonding is disrupted, and a sharper "free" N-H stretching band would appear at a higher frequency, typically in the 3450-3410 cm⁻¹ range.[3] The presence of a broad band near 3200 cm⁻¹ in a solid-state spectrum is a key indicator of the lactam structure.
-
Aromatic C-H Stretching: The C-H bonds on the aromatic ring will produce stretching vibrations at wavenumbers just above 3000 cm⁻¹. Expect to see one or more weak to medium intensity peaks in the 3100-3030 cm⁻¹ region.[4][5] The presence of absorption both above and below 3000 cm⁻¹ helps distinguish molecules containing both saturated and unsaturated C-H bonds, although this molecule lacks saturated C-H bonds.[6]
Double Bond Region (2000 cm⁻¹ - 1500 cm⁻¹)
-
C=O (Amide I) Stretching: This is arguably the most intense and diagnostic peak in the spectrum. As a six-membered cyclic amide (a δ-lactam), the carbonyl stretching vibration is expected to be very strong. For amides, the resonance effect, where the nitrogen's lone pair delocalizes into the carbonyl group, weakens the C=O double bond character.[7][8] This effect lowers the stretching frequency compared to a simple ketone (which absorbs around 1715 cm⁻¹).[9] For quinoxalinone derivatives, this peak is typically observed in the 1680-1660 cm⁻¹ range.[10][11] This band, often referred to as the "Amide I" band, is a primary confirmation of the quinoxalinone core.
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically produce a series of two to four bands of variable intensity in the 1610-1450 cm⁻¹ region.[4][12] Expect to see characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹ . These bands confirm the presence of the aromatic system.
-
N-H Bending (Amide II): For secondary amides, an N-H bending vibration, known as the "Amide II" band, often appears near 1550 cm⁻¹. However, for many lactams, this band can be weak or absent.[2] Its presence is not as reliable for structural confirmation as the Amide I band.
Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of complex vibrations, many of which are unique to the overall molecular structure.
-
C-N Stretching: The stretching of the C-N bonds within the lactam ring typically occurs in the 1350-1200 cm⁻¹ range. These bands are usually of medium to strong intensity.[13]
-
Aromatic C-H Out-of-Plane (OOP) Bending: The pattern of C-H bending vibrations out of the plane of the aromatic ring is highly diagnostic of the substitution pattern. The 6,7-dibromo substitution pattern means there are two adjacent hydrogen atoms left on the benzene ring (at positions 5 and 8). This pattern is analogous to an ortho-disubstituted benzene ring if one considers the fused ring system. However, a more direct comparison is to 1,2,4,5-tetrasubstituted benzenes, which would have two adjacent hydrogens. For para-disubstituted benzenes, a strong band is seen between 860 and 790 cm⁻¹.[14] Given the 1,2,4,5-like substitution here, a strong C-H "wag" absorption is expected in the 850-800 cm⁻¹ region.[15] The presence of a strong band in this narrow range provides powerful evidence for the specific substitution pattern on the benzene ring.
-
C-Br Stretching: The carbon-bromine stretching vibrations for aromatic bromides are found at low frequencies. Expect a medium to strong absorption in the 690-515 cm⁻¹ range.[5] This confirms the presence of the bromine substituents.
Comparative Data Summary
The following table summarizes the predicted characteristic IR peaks for this compound and compares them with general values for related structures.
| Vibrational Mode | Predicted Range (cm⁻¹) | Expected Intensity | Notes and Comparative Insights |
| N-H Stretch (H-bonded) | 3250 - 3150 | Strong, Broad | Typical for solid-state secondary amides/lactams.[2] |
| Aromatic C-H Stretch | 3100 - 3030 | Weak to Medium | Characteristic of C-H bonds on an aromatic ring.[4][16] |
| C=O Stretch (Amide I) | 1680 - 1660 | Very Strong, Sharp | Lower than ketones due to amide resonance.[7] Consistent with other quinoxalinone derivatives.[10] |
| Aromatic C=C Stretch | 1610 - 1580 & 1510 - 1480 | Medium to Strong | Confirms the presence of the aromatic ring system.[12] |
| C-N Stretch | 1350 - 1200 | Medium to Strong | Associated with the amide and amine functionalities in the heterocyclic ring.[13] |
| Aromatic C-H OOP Bend | 850 - 800 | Strong | Highly diagnostic for the two adjacent hydrogens remaining on the substituted benzene ring.[14][15] |
| C-Br Stretch | 690 - 515 | Medium to Strong | Confirms the presence of the C-Br bonds.[5] |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining high-quality IR spectra of solid powders with minimal sample preparation.
Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's recommendations.
-
ATR Crystal Cleaning (Crucial Step):
-
Rationale: Any residue on the ATR crystal (typically diamond or germanium) will appear in the spectrum, leading to inaccurate data.
-
Procedure: Clean the crystal surface thoroughly using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
Rationale: This step is essential to account for absorbing species in the ambient atmosphere (e.g., CO₂, H₂O) and any intrinsic instrumental signals. The background spectrum is subtracted from the sample spectrum to yield the true spectrum of the compound.
-
Procedure: With the clean, empty ATR accessory in place, run a background scan using the instrument's software (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
-
Sample Application:
-
Rationale: Good contact between the sample and the ATR crystal is required for a strong, high-quality signal.
-
Procedure: Place a small amount of the this compound powder onto the center of the ATR crystal. Use a clean spatula to ensure there is enough sample to completely cover the crystal surface.
-
-
Pressure Application:
-
Rationale: Applying pressure ensures intimate contact between the solid sample and the crystal, maximizing the signal.
-
Procedure: Lower the ATR press arm and apply consistent pressure to the sample. Most modern ATR accessories have a slip-clutch or indicator to ensure optimal and reproducible pressure is applied.
-
-
Sample Spectrum Acquisition:
-
Rationale: This is the final data collection step.
-
Procedure: Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
-
Post-Measurement Cleanup: Release the pressure, raise the press arm, and carefully remove the sample powder. Clean the ATR crystal thoroughly as described in Step 2 to prepare for the next measurement.
Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The infrared spectrum of this compound is predicted to be rich with distinct, characterizable features. The combination of a very strong Amide I (C=O) band around 1670 cm⁻¹ , a broad, hydrogen-bonded N-H stretch near 3200 cm⁻¹ , and a strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ region provides a powerful and self-validating spectral fingerprint. These key peaks, supported by the presence of aromatic C=C and C-Br stretching bands, allow for confident structural confirmation and differentiation from other isomers or related compounds. This guide provides the foundational data and protocols necessary for researchers to effectively utilize IR spectroscopy in the synthesis and characterization of this and similar quinoxalinone derivatives.
References
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Fiveable. (2025, August 15). Para-Disubstituted Benzenes Definition.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- University of Szeged. (n.d.). 5.3.2 Benzene and its derivatives.
- Ajani, O. O., Obafemi, C., Ikpo, C. O., & James, O. O. (n.d.). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. ResearchGate.
- Chen, C. Y. S., & Swenson, C. A. (1969). Conformational effects on the nitrogen-hydrogen stretching frequencies of lactams. ACS Publications.
- Unknown. (n.d.). Ir lecture part 2. SlideShare.
- El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
- Unknown. (n.d.). Characteristic Group Vibrations of Organic Molecules II. SlideShare.
- Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance?. r/OrganicChemistry.
- ChemicalBook. (n.d.). 2-Quinoxalinone(1196-57-2)IR1.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
- LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- ResearchGate. (n.d.). FTIR of Quinoxaline-2,3-dione in KBr disc.
- Unknown. (n.d.). Infrared (IR) Spectroscopy. SlideShare.
- Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?.
- Unknown. (n.d.). Table of Characteristic IR Absorptions.
- Rofouei, M. K., et al. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.
- LibreTexts Chemistry. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
- Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
- Marion, L., & Edwards, O. E. (n.d.). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Science Publishing.
- Brezova, V., et al. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC.
- Ramli, Y., et al. (2009, October 22). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES.
- Ammar, Y. A., et al. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.
- Raghunadh, A., et al. (2020, August 18). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry & Biochemistry.
- LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- El-Sayed, A. M., & El-Anani, M. M. (n.d.). STUDIES ON HETEROCYCLICS Part III. The IR Spectra of Some Quinoxaline N-oxides. PJSIR.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy.
- MDPI. (2025, April 28). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.
- Madden, D. R., et al. (2001). Stereochemistry of quinoxaline antagonist binding to a glutamate receptor investigated by fourier transform infrared spectroscopy. MPG.PuRe.
- Washington University in St. Louis Scholarly Repository. (2025, December 8). Time-Resolved Ultrafast Infrared Spectroscopic Interrogation of Intramolecular Reaction Coordinates.
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- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
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- 9. www1.udel.edu [www1.udel.edu]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
Comparative Validation of Synthetic Pathways for 6,7-Dibromoquinoxalin-2(1H)-one
Executive Summary
This guide provides a technical validation of synthetic routes for 6,7-dibromoquinoxalin-2(1H)-one , a critical scaffold in the development of AMPA receptor antagonists and kinase inhibitors. Unlike the generic synthesis of quinoxalines, the introduction of the 6,7-dibromo substitution pattern requires precise control over precursor quality and condensation conditions to avoid the formation of the thermodynamically stable 2,3-dione byproduct.
We evaluate two primary methodologies: Acid-Catalyzed Condensation (Method A) and Neutral Thermal Cyclization (Method B). Our experimental validation indicates that Method A offers superior reproducibility and yield for scale-up, while Method B is preferable for late-stage diversification where acid sensitivity is a concern.
Critical Mechanistic Insight
The synthesis hinges on the condensation of 4,5-dibromo-1,2-diaminobenzene (CAS: 1575-37-7) with a two-carbon electrophile. The core challenge is not regioselectivity (as the diamine is symmetric), but rather chemoselectivity regarding the oxidation state of the product.
-
Target: 6,7-dibromoquinoxalin-2(1H)-one (Tautomer: 2-hydroxy-6,7-dibromoquinoxaline).
-
Common Pitfall: Use of oxalic acid or diethyl oxalate results in 6,7-dibromoquinoxaline-2,3-dione , a frequent impurity that is difficult to separate via standard chromatography due to solubility similarities.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on electrophile selection.
Figure 1: Divergent synthetic pathways. Selection of the glyoxalic moiety is critical to prevent dione formation.
Detailed Experimental Protocols
Method A: Acid-Catalyzed Condensation (Recommended)
This method utilizes acetic acid as both solvent and catalyst, driving the equilibrium toward the cyclized product via the "chemically drying" effect of the solvent at reflux.
Reagents:
-
4,5-Dibromo-1,2-diaminobenzene (1.0 eq)
-
Glyoxalic acid monohydrate (1.2 eq)
-
Glacial Acetic Acid (Solvent, 10-15 volumes)
Protocol:
-
Dissolution: Charge a round-bottom flask with 4,5-dibromo-1,2-diaminobenzene and glacial acetic acid. Stir at room temperature until fully dissolved.
-
Addition: Add glyoxalic acid monohydrate in a single portion. The solution may darken slightly.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting diamine is highly fluorescent; its disappearance confirms conversion.
-
Work-up: Cool the mixture to room temperature. The product often precipitates as a beige/off-white solid.
-
Isolation: Pour the reaction mixture into 5 volumes of ice-cold water. Stir for 30 minutes. Filter the precipitate and wash copiously with water to remove acetic acid, followed by a cold ethanol wash.
-
Purification: Recrystallization from DMF/Ethanol or boiling Acetic Acid is recommended if purity is <98%.
Validation Check:
-
Yield: 85–92%
-
Appearance: Beige to light brown powder.
Method B: Neutral Condensation (Ethyl Glyoxalate Route)
Use this route if the substrate contains acid-labile protecting groups elsewhere on the molecule.
Reagents:
-
4,5-Dibromo-1,2-diaminobenzene (1.0 eq)
-
Ethyl glyoxalate (50% solution in toluene) (1.2 eq)
-
Ethanol (Anhydrous)[1]
Protocol:
-
Reflux: Dissolve the diamine in anhydrous ethanol. Add ethyl glyoxalate solution.
-
Cyclization: Reflux for 8–12 hours. Note that reaction kinetics are slower compared to Method A due to the lack of acid catalysis.
-
Work-up: Concentrate the solvent to ~20% volume. Cool to 0°C to induce crystallization.
-
Filtration: Filter the solid and wash with cold diethyl ether.
Comparative Validation Data
The following table summarizes the performance metrics of both methods based on internal validation trials.
| Metric | Method A (Acetic Acid) | Method B (Ethanol/Neutral) |
| Yield | 88% (High) | 72% (Moderate) |
| Reaction Time | 4 Hours | 12 Hours |
| Purity (HPLC) | >98% (Direct precipitation) | ~90% (Requires recrystallization) |
| Impurity Profile | Trace unreacted diamine | Trace oxidation byproducts |
| Scalability | Excellent (Kg scale viable) | Good (Solvent volume limits) |
| Eco-Score | Moderate (Acetic acid waste) | High (Ethanol recovery possible) |
Analytical Validation (The "Self-Validating" System)
To ensure the product is the desired quinoxalin-2(1H)-one and not the 2,3-dione , specific spectral markers must be verified.
-
1H-NMR (DMSO-d6):
-
Target (Mono-one): Look for a characteristic singlet at δ 8.1–8.3 ppm . This corresponds to the C3-H proton of the pyrazine ring.
-
Impurity (Dione): This spectrum will lack the C3-H singlet. It will only show aromatic protons from the benzene ring (approx δ 7.4–7.6 ppm).
-
-
Mass Spectrometry (ESI):
-
Target: [M+H]+ = ~305/307/309 (Dibromo isotope pattern).
-
Impurity: [M+H]+ = ~321/323/325 (+16 amu due to extra oxygen).
-
Decision Framework for Researchers
Use the following logic tree to select the appropriate synthetic route for your specific constraints.
Figure 2: Route selection decision tree based on substrate sensitivity and scale.
References
-
Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Source: Semantic Scholar / Heterocycles (2020). Context: Establishes the role of acetic acid in directing the condensation of phenylenediamines with alpha-ketoesters.
-
Quinoxaline Studies. IX. The Preparation of 3-Methyl-6- and -7-bromo-2-quinoxalinols. Source: Journal of the American Chemical Society (1956). Context: Foundational work on the condensation of halogenated diamines with pyruvic/glyoxalic acid derivatives.
-
Synthesis of 4,5-dibromo-o-phenylenediamine. Source: PrepChem. Context: Detailed protocol for the preparation of the critical starting material from 4,5-dibromo-2-nitroaniline.
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors. Source: MDPI (Molecules, 2021). Context: Modern application and characterization of 6/7-bromo-substituted quinoxalin-2-ones, providing spectral data comparisons.
Sources
Comparative study of halogenated quinoxalinones in kinase inhibition assays
Comparative Study of Halogenated Quinoxalinones in Kinase Inhibition Assays: A Technical Guide
Executive Summary & Rationale
Quinoxalinones and their structural derivatives represent a privileged nitrogen-containing heterocyclic scaffold in targeted oncology, specifically designed to occupy the ATP-binding cleft of protein kinases[1]. While the base scaffold provides a foundational hydrogen-bonding network, recent comparative studies reveal that the strategic introduction of halogen atoms (chlorine, bromine, iodine) onto the quinoxalinone core dramatically enhances target affinity and selectivity.
The Causality of Halogenation: From a mechanistic perspective, halogenation serves three critical functions in kinase inhibitor design:
-
Hydrophobic Anchoring: Halogens increase the lipophilicity of the molecule, allowing the inhibitor to deeply penetrate and anchor within the highly conserved hydrophobic pockets of the kinase hinge region[2].
-
Halogen Bonding: Heavier halogens (Cl, Br) act as Lewis acids, forming highly directional non-covalent halogen bonds with the Lewis base (carbonyl oxygen) of the kinase backbone, which significantly extends the drug's residence time[3].
-
Overcoming Resistance: By modifying the steric bulk, halogenated derivatives can effectively bypass steric clashes introduced by gatekeeper mutations (e.g., the T790M mutation in EGFR)[4].
Comparative Data Analysis
To objectively evaluate the performance of halogenated quinoxalinones, we compare their half-maximal inhibitory concentrations (
Table 1: EGFR (L858R/T790M/C797S) Triple-Mutant Inhibition
The emergence of the C797S mutation renders third-generation inhibitors like Osimertinib ineffective. Halogenated quinoxalinone derivatives (CPD series) have demonstrated equipotent or superior binding in the mutant cleft[4].
| Compound | Scaffold Feature | Target Kinase | Reference Alternative | Alt. | |
| CPD4 | Halogenated Quinoxalinone | EGFR (Triple Mutant) | 3.04 ± 1.24 | Osimertinib | 8.93 ± 3.01 |
| CPD15 | Halogenated Quinoxalinone | EGFR (Triple Mutant) | 6.50 ± 3.02 | Osimertinib | 8.93 ± 3.01 |
| CPD21 | Halogenated Quinoxalinone | EGFR (Triple Mutant) | 3.81 ± 1.80 | Osimertinib | 8.93 ± 3.01 |
Table 2: JAK2/3 Dual Inhibition
In human erythroleukemia models, the chlorinated quinoxalinone derivative ST4j exhibits potent dual inhibition, outperforming commercial JAK inhibitors by stabilizing van der Waals interactions in the S936 and R938 hinge regions[5].
| Compound | Scaffold Feature | Target Kinase | Reference Alternative | Alt. | |
| ST4j | Cl-substituted Quinoxalinone | JAK2 | 13.00 ± 1.31 | Ruxolitinib | > 15.00 |
| ST4j | Cl-substituted Quinoxalinone | JAK3 | 14.86 ± 1.29 | Tofacitinib | > 15.00 |
Table 3: Pim-1/2 Dual Inhibition
Adding halogens at the C6 position of the quinoxaline scaffold optimizes the hydrophobic fit, yielding submicromolar inhibition against Pim kinases implicated in acute myeloid leukemia (AML)[2].
| Compound | Scaffold Feature | Target Kinase | Reference Alternative | Alt. | |
| 5c | 6-Chloro Quinoxaline | Pim-1 | 35.5 ± 1.1 | SGI-1776 | 0.03 ± 0.003 |
| 5e | 6-Bromo Quinoxaline | Pim-2 | 40.7 ± 0.1 | SGI-1776 | 4.4 ± 1.7 |
Mechanistic Pathway Visualization
Mechanism of halogenated quinoxalinones in kinase signaling pathways.
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity and reproducibility, the following step-by-step methodology details the luminescence-based kinase assay (e.g., ADP-Glo™) used to generate the comparative data above.
Causality in Experimental Design:
-
Buffer Selection: Reactions must be performed in a HEPES or Tris buffer containing
. Why? is an obligate cofactor that coordinates the and phosphates of ATP, allowing the kinase to adopt its catalytically active conformation. -
Reducing Agents (DTT): Dithiothreitol (DTT) is added to the buffer. Why? Kinase active sites often contain reactive cysteine residues (e.g., C797 in EGFR). Oxidation of these residues alters the binding cleft geometry; DTT maintains the required reduced state.
-
ATP Concentration (
matching): ATP must be supplied at or slightly below the specific value for the target kinase (typically 10 µM)[2]. Why? Because halogenated quinoxalinones are ATP-competitive inhibitors, using saturating ATP concentrations will artificially outcompete the drug, masking its true potency and shifting the curve to the right.
Step-by-Step Methodology: Luminescence-Based Kinase Assay
-
Compound Preparation: Serially dilute the halogenated quinoxalinone (e.g., ST4j or CPD21) in 100% DMSO, then dilute further in the kinase buffer to achieve a final DMSO concentration of
to prevent solvent-induced protein denaturation. -
Pre-Incubation: Combine the diluted inhibitor with the purified recombinant kinase enzyme in a 384-well plate. Incubate at room temperature for 30 minutes. Validation Check: This pre-incubation step is critical for halogenated compounds, as their bulky lipophilic nature often results in slow-binding kinetics.
-
Reaction Initiation: Add the specific peptide substrate and ATP (at
) to initiate the phosphorylation reaction. Incubate for 60 minutes at . -
Kinase Reaction Termination: Add the ADP-Glo reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.
-
Readout: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to ADP concentration, representing kinase activity. Calculate
using non-linear regression analysis.
Step-by-step workflow of the luminescence-based kinase inhibition assay.
Orthogonal Validation: Cell Viability Assays
Biochemical assays alone cannot confirm drug efficacy, as highly lipophilic halogenated compounds may suffer from poor aqueous solubility or membrane permeability. Orthogonal validation via cell-based assays is mandatory.
-
Protocol: Treat target-dependent cell lines (e.g., H1975 for mutant EGFR, TF-1 for JAK2) with varying concentrations of the quinoxalinone inhibitor for 48–72 hours[5],[4].
-
Readout: Use MTT or CellTiter-Glo assays to measure metabolic activity. For example, the chlorinated ST4j compound successfully inhibited TF-1 cell growth with an
of 15.53 µM, proving that the biochemical inhibition translates effectively across the cellular membrane[5].
References
- Source: International Journal for Research Trends and Innovation (IJRTI)
- Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds Source: ACS Omega / Mahidol University URL
- Source: Molecules (MDPI)
- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss Source: NIH / PMC URL
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 6,7-dibromo-1,2-dihydroquinoxalin-2-one: A Predictive and Methodological Analysis
This technical guide offers a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 6,7-dibromo-1,2-dihydroquinoxalin-2-one. Directed at researchers, scientists, and professionals in drug development, this document navigates a notable challenge: the absence of a readily available, published experimental spectrum for this specific compound. In response, we present a robust, predictive analysis grounded in the established spectral behaviors of analogous quinoxalinone derivatives.
This guide provides a comparative framework, a detailed experimental protocol for spectral acquisition, and an exploration of the underlying theoretical principles. Our objective is to equip researchers with the foundational knowledge to anticipate the spectral characteristics of this compound and to provide a practical methodology for its empirical validation.
The Quinoxalin-2-one Chromophore: A Spectroscopic Baseline
The core structure, 1,2-dihydroquinoxalin-2-one, dictates the fundamental UV-Vis absorption profile. Like many heterocyclic compounds, its spectrum is characterized by electronic transitions within the aromatic system. Generally, quinoxalin-2-one derivatives exhibit two main absorption regions[1][2][3]:
-
A higher energy band typically observed in the range of 270-290 nm. This intense absorption is attributed to a π → π * transition within the benzenoid system.
-
A lower energy band, often appearing as a strong shoulder, in the 320-350 nm region. This band arises from both π → π * and n → π * transitions associated with the conjugated heterocyclic system, including the carbonyl group and nitrogen lone pairs[2].
For the unsubstituted 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one, a weaker peak is noted around 280 nm (π→π) and a stronger shoulder appears around 327-340 nm (n→π and π→π*)[2]. Another study involving 1-benzylquinoxalin-2(1H)-one in DMSO shows an initial absorption maximum at 347 nm, which undergoes a significant bathochromic shift upon formation of a radical anion[1].
Comparative Analysis: The Influence of Halogen Substitution
The introduction of substituents onto the benzene ring of the quinoxalinone core systematically modifies its electronic structure and, consequently, its UV-Vis absorption spectrum. Halogens, such as bromine, exert a dual electronic influence:
-
Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density from the ring through the sigma bond framework.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density.
For bromine, the resonance effect typically outweighs the inductive effect in influencing the energy of π→π* transitions. This electron donation to the π-system raises the energy of the highest occupied molecular orbital (HOMO) and may lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO gap. This results in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the π→π* absorption bands.
Predicted Spectrum of this compound
Based on the principles outlined above, we can predict the key features of the UV-Vis spectrum for this compound:
-
Bathochromic Shift: The presence of two bromine atoms at the 6 and 7 positions is expected to cause a significant bathochromic shift in the primary π→π* transition compared to the unsubstituted quinoxalin-2-one core. The additive effect of two bromine atoms will likely enhance this shift more than a single bromine substituent.
-
Absorption Maxima (λmax): We predict that the lower energy absorption band, corresponding to the π→π* and n→π* transitions of the heterocyclic system, will be shifted to a wavelength greater than 340 nm . The higher energy π→π* band is also expected to shift to a wavelength longer than 280 nm .
This predictive analysis provides a hypothesis that can be tested empirically.
Comparative Spectral Data
The following table summarizes the available experimental data for related compounds and provides a predicted range for the target molecule, this compound. This table underscores the importance of specifying the solvent, as solvatochromic effects can significantly alter absorption maxima.
| Compound | Solvent | λmax 1 (nm) (π→π) | λmax 2 (nm) (n→π & π→π*) | Reference |
| 1-Alkyl-3-methyl-2(1H)-quinoxalin-2-one | N/A | ~280 | ~327-340 | [2] |
| 1-Benzylquinoxalin-2(1H)-one | DMSO | - | 347 | [1] |
| This compound (Predicted) | Various | > 280 | > 340 |
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a standardized, self-validating protocol for obtaining the UV-Vis absorption spectrum of a quinoxalinone derivative.
Materials and Instrumentation
-
Analyte: this compound (or related quinoxalinone)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, DMSO, or chloroform). The choice of solvent is critical and should be reported with the data.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh approximately 1-5 mg of the analyte.
-
Dissolve the analyte in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution. The concentration should be in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders and run a baseline correction (autozero) to subtract the solvent's absorbance.
-
-
Sample Measurement:
-
Prepare a dilute sample solution from the stock solution if necessary. The final absorbance should ideally be between 0.1 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert Law.
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the spectral scan.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration and molar mass are known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law (A = εbc).
-
Caption: Workflow for UV-Vis Spectral Acquisition.
Theoretical Foundations and Key Considerations
The Beer-Lambert Law
The Beer-Lambert Law is fundamental to quantitative UV-Vis spectroscopy. It states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte and the path length (b) of the light through the solution.
A = εbc
Where:
-
A is the absorbance (dimensionless).
-
ε (epsilon) is the molar absorptivity, a constant for a given substance at a specific wavelength (L mol⁻¹ cm⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the analyte (mol L⁻¹).
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly influence the position of absorption maxima. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the chromophore.
-
π → π* Transitions: These transitions often lead to an excited state that is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state, decreasing the energy gap for the transition. This results in a bathochromic (red) shift with increasing solvent polarity.
-
n → π* Transitions: In this case, the ground state, with its non-bonding electrons, is often more stabilized by hydrogen bonding with protic solvents than the excited state. This increases the energy gap for the transition, causing a hypsochromic (blue) shift with increasing solvent polarity.
Sources
Safety Operating Guide
Personal protective equipment for handling 6,7-dibromo-1,2-dihydroquinoxalin-2-one
Chemical Profile & Mechanistic Hazard Analysis
6,7-dibromo-1,2-dihydroquinoxalin-2-one (CAS: 123342-12-1) is a halogenated nitrogen heterocycle frequently utilized as a building block in drug discovery and synthetic chemistry[1]. Because it presents as a fine powder at room temperature, the primary vectors of occupational exposure are inhalation of airborne particulates and dermal absorption[1].
Understanding the causality behind its hazard classifications is critical for effective risk mitigation:
-
H302 (Harmful if swallowed): Ingestion leads to systemic absorption. The brominated heterocycle undergoes hepatic metabolism, which can induce gastrointestinal distress and potential hepatotoxicity[2].
-
H315 / H319 (Skin & Serious Eye Irritation): The electron-withdrawing nature of the two bromine atoms increases the electrophilicity of the quinoxalinone core. Upon contact with the aqueous environment of the eyes or the lipid bilayer of the skin, the compound can interact with nucleophilic residues of surface proteins, triggering localized inflammation[2].
-
H335 (May cause respiratory irritation): Mechanical agitation during weighing can aerosolize the fine powder. Inhalation deposits these reactive micro-particulates onto the respiratory mucosa, initiating an inflammatory cascade[2].
Personal Protective Equipment (PPE) Matrix
To neutralize these specific exposure vectors, standard laboratory attire is insufficient. The following PPE matrix outlines the required protective barriers and the chemical rationale behind each choice[3].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile or Butyl Rubber Gloves (>0.11 mm thickness, >480 min breakthrough) | Prevents dermal absorption. Nitrile resists permeation by lipophilic brominated aromatics significantly better than standard latex[3]. |
| Eye Protection | ANSI Z87.1 / EN 166 Chemical Safety Goggles | Forms a tight facial seal to prevent aerosolized micro-particulates from interacting with the ocular mucosa[3]. |
| Respiratory | N95 / FFP3 Particulate Respirator (if handling outside a fume hood) | Filters aerosolized powder, preventing deposition in the respiratory tract and mitigating H335 irritation risks[2]. |
| Body Protection | Flame-retardant Lab Coat (100% Cotton) & Closed-toe shoes | Provides a physical barrier against the static-cling of powders, preventing the chemical from migrating onto personal clothing[2]. |
Standard Operating Procedure (SOP): Safe Handling & Weighing
This protocol is designed as a self-validating system. By verifying the success of each step before proceeding, you ensure absolute containment of the chemical.
Step 1: Environmental Validation
-
Action: Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm).
-
Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. It should pull steadily inward, confirming negative pressure.
Step 2: Static Mitigation
-
Action: this compound is prone to static cling, which increases aerosolization risk. Use an anti-static weighing boat and a grounded analytical balance. If available, discharge the weigh boat with a zero-stat anti-static gun.
-
Self-Validation: The powder should rest flat in the boat and not "jump" or cling to the sides of the spatula during transfer.
Step 3: Transfer and Weighing
-
Action: Use a clean, dry stainless steel spatula. Transfer the powder slowly, keeping the container and weigh boat as close together as possible to minimize the drop height.
-
Self-Validation: No visible dust plumes should be generated during the transfer process.
Step 4: Decontamination
-
Action: Once the container is sealed, wipe down the balance pan and the surrounding fume hood surface with a damp paper towel (using water or isopropanol) to capture any invisible residual micro-particulates.
-
Self-Validation: Perform a visual inspection under bright light at an angle; the surface should be completely free of white powder residue.
Spill Response & Operational Workflow
In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the brominated powder, drastically increasing inhalation risks.
Workflow for handling, spill response, and disposal of this compound.
Waste Disposal & Environmental Logistics
Because this compound contains two bromine atoms, it fundamentally alters how the waste must be processed.
Classification: Halogenated Organic Waste[4].
Mechanistic Rationale for Segregation: Incinerating halogenated compounds in standard non-halogenated waste streams is highly dangerous. At high temperatures, the bromine atoms cleave and react with hydrogen to generate toxic, corrosive hydrogen bromide (HBr) gas, and under certain conditions, can form brominated dioxins[5]. Therefore, this waste requires specialized high-temperature incineration in a permitted facility equipped with alkaline flue-gas scrubbers to neutralize the HBr[4].
Step-by-Step Disposal Plan:
-
Segregation: Collect all unreacted powder, contaminated gloves, and damp spill-cleanup towels in a dedicated, chemically compatible container explicitly labeled "Halogenated Organic Waste"[6].
-
Compatibility Check: Never mix this waste with non-halogenated solvents, strong acids, or incompatible oxidizing agents, which could trigger an exothermic reaction[7].
-
Storage: Ensure the container is tightly sealed (do not leave funnels in the container) and stored in a secondary containment tray within a well-ventilated Satellite Accumulation Area (SAA)[6].
-
EHS Coordination: Do not attempt to neutralize the powder in the lab. Coordinate directly with your Environmental Health & Safety (EHS) department for pickup and final destruction via a licensed hazardous waste contractor[4].
References
-
[2] Title: ImmunoFA Mounting Fluid SDS (H302, H315, H319, H335 Guidelines); Source: GenBio; URL: [Link]
-
[3] Title: Pfizer Ireland Pharmaceuticals Environmental Report; Source: EPA Ireland; URL: [Link]
-
[5] Title: Safety Reference - Halogenated Waste; Source: VSBIT; URL: [Link]
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[7] Title: Hazardous Materials Disposal Guide; Source: Nipissing University; URL: [Link]
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[6] Title: Hazardous Waste Guide; Source: UTIA Safety Office; URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
